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  • Product: 2-[(Ethylamino)methyl]-4-nitrophenol-d5
  • CAS: 1185157-36-1

Core Science & Biosynthesis

Foundational

2-[(Ethylamino)methyl]-4-nitrophenol-d5 CAS number and properties

An In-Depth Technical Guide to 2-[(Ethylamino)methyl]-4-nitrophenol-d5 for Advanced Research Applications Executive Summary This technical guide provides a comprehensive overview of 2-[(Ethylamino)methyl]-4-nitrophenol-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(Ethylamino)methyl]-4-nitrophenol-d5 for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-[(Ethylamino)methyl]-4-nitrophenol-d5, a deuterated analogue of the nitrophenol derivative. The primary focus of this document is to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, plausible synthetic route, and, most critically, its application as a high-fidelity internal standard for quantitative analysis by mass spectrometry. As stable isotope-labeled standards are considered the gold standard in regulated bioanalysis, this guide offers in-depth methodological protocols and the scientific rationale behind their use, ensuring accuracy and reliability in experimental outcomes.

Compound Identification and Physicochemical Properties

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is the isotopically labeled form of 2-[(Ethylamino)methyl]-4-nitrophenol, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution renders the molecule chemically identical to its parent compound in terms of reactivity and chromatographic behavior but distinguishable by its increased mass.

While a specific CAS (Chemical Abstracts Service) number for the d5-variant is not readily found in public databases, the non-labeled parent compound is identified by CAS Number 94665. For research and regulatory purposes, it is crucial to refer to the lot-specific Certificate of Analysis provided by the supplier for definitive identification and purity data.

The key physicochemical properties are summarized below:

PropertyValueSource(s)
Chemical Name 2-[(Ethylamino)methyl]-4-nitrophenol-d5[1]
Molecular Formula C₉H₇D₅N₂O₃[1][2]
Molecular Weight 201.23 g/mol [2]
Parent Compound (H5) MW 196.21 g/mol [3]
Physical State Solid[2]
Solubility Soluble in Methanol[2]
Storage Conditions Store at -20°C[2]
Category Isotope Labelled Compound, Aromatic Amine[1]

Rationale and Synthesis of the Deuterated Standard

The Imperative for Stable Isotope Labeled Standards in Quantitative Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving the highest levels of accuracy and precision.[4] SIL internal standards, such as 2-[(Ethylamino)methyl]-4-nitrophenol-d5, co-elute with the analyte and experience nearly identical effects from sample matrix interferences, extraction variability, and instrument fluctuations.[5] This co-behavior allows the SIL standard to effectively normalize the analyte's signal, compensating for variations that could otherwise compromise the integrity of the quantitative data.[4][5] The use of a deuterated standard is a key strategy to mitigate the "Achilles' heel" of electrospray ionization—matrix effects—thereby ensuring robust and reliable method performance.[6]

Plausible Synthetic Pathway

The synthesis of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 can be logically achieved via a Mannich reaction, a well-established method for the aminoalkylation of acidic protons located on a carbon atom. In this context, the phenolic proton of 4-nitrophenol provides the necessary reactivity. The key to isotopic labeling is the use of a deuterated precursor, in this case, ethylamine-d5.

The proposed reaction involves the condensation of 4-nitrophenol with formaldehyde and ethylamine-d5. The formaldehyde forms a Schiff base with the deuterated ethylamine, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich 4-nitrophenol ring, directing the substitution to the ortho position relative to the hydroxyl group.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product R1 4-Nitrophenol P1 Mannich Reaction (Condensation & Electrophilic Aromatic Substitution) R1->P1 R2 Formaldehyde (CH₂O) R2->P1 R3 Ethylamine-d5 (CD₃CD₂NH₂) R3->P1 FP 2-[(Ethylamino-d5)methyl]-4-nitrophenol P1->FP Purification (e.g., Chromatography)

Caption: Plausible synthetic workflow for 2-[(Ethylamino)methyl]-4-nitrophenol-d5.

Application in Quantitative Bioanalysis: A Methodological Deep Dive

The primary utility of this compound is as an internal standard (IS) for the quantification of its non-labeled analogue in complex matrices like plasma, urine, or tissue homogenates.

Detailed Experimental Protocol: Quantification in a Biological Matrix

This protocol outlines a validated UPLC-MS/MS method for the sensitive detection of a target analyte (the non-labeled compound) using 2-[(Ethylamino)methyl]-4-nitrophenol-d5 as the internal standard.[7]

A. Materials and Reagents

  • Reference Standard: 2-[(Ethylamino)methyl]-4-nitrophenol.

  • Internal Standard (IS): 2-[(Ethylamino)methyl]-4-nitrophenol-d5.

  • Solvents: MS-grade methanol, acetonitrile, and water.

  • Additives: Formic acid, ammonium acetate.

  • Biological Matrix: Control human plasma (K2-EDTA).

  • Extraction Supplies: 96-well protein precipitation plates, SPE cartridges (if required).

B. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the IS in methanol to create separate stock solutions.

  • Calibration Curve (CC) Standards: Serially dilute the reference standard stock solution with a 50:50 methanol/water mixture to prepare working solutions for an 8-point calibration curve (e.g., 1 to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations from a different weighing of the reference standard.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation/extraction solvent.

C. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of study samples, CC standards, and QC samples into a 96-well plate.

  • Add 200 µL of the Internal Standard Working Solution to all wells.

  • Mix thoroughly (vortex for 2 minutes) to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for analysis.

D. UPLC-MS/MS Instrumental Conditions The following are typical starting conditions and may require optimization.[7]

ParameterConditionRationale
UPLC System Waters ACQUITY UPLC or equivalent---
Column BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic Acid---
Gradient 5% B to 95% B over 3 minutesA rapid gradient allows for high-throughput analysis while ensuring separation from matrix components.
Flow Rate 0.4 mL/min---
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL---
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Waters)Required for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group is readily protonated.
MRM Transitions Analyte: Q1 > Q3 (e.g., 197.1 > 151.1)To be determined by infusion of the standard.
IS: Q1 > Q3 (e.g., 202.1 > 151.1)Q1 is the [M+H]+ ion. The +5 Da shift is monitored. Q3 is a stable product ion.

E. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression. The concentrations of QC and study samples are then interpolated from this curve.

Analytical Workflow Visualization

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postdata Data Processing s1 Receive Biological Sample s2 Aliquot Sample (50 µL) s1->s2 s3 Spike with IS & Precipitate Protein s2->s3 s4 Centrifuge & Transfer Supernatant s3->s4 a1 Inject into UPLC-MS/MS s4->a1 To Instrument a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) & Mass Detection (MRM) a2->a3 d1 Integrate Peaks (Analyte & IS) a3->d1 Raw Data d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve & Quantify Samples d2->d3 result result d3->result Final Concentration Report

Caption: UPLC-MS/MS quantitative analysis workflow using an internal standard.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-[(Ethylamino)methyl]-4-nitrophenol-d5. Therefore, safety precautions must be based on structurally similar compounds, such as 2-amino-4-nitrophenol. These compounds are generally classified as irritants and may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Prevent release into the environment.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store locked up in a tightly closed container in a well-ventilated place at the recommended temperature of -20°C.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is an essential tool for modern analytical chemistry, particularly in the fields of pharmacokinetics, toxicology, and environmental analysis. Its utility as a stable isotope-labeled internal standard allows for the development of highly robust and accurate quantitative LC-MS/MS methods. By understanding its properties, synthesis, and application as detailed in this guide, researchers can confidently incorporate this standard into their workflows to generate high-quality, reproducible data essential for drug development and scientific discovery.

References

  • Shanghai Huicheng Biological Technology. 2-[(Ethylamino)methyl]-4-nitrophenol-d5. [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Amino-4-(methylsulphonyl)-5-nitrophenol Properties. [Link]

  • PubChemLite. 2-[(ethylamino)methyl]-4-nitrophenol (C9H12N2O3). [Link]

  • Oak Ridge National Laboratory. Synthesis of Deuterated Materials. [Link]

  • ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]

  • PMC (PubMed Central). 2-[(E)-2-(4-Methylbenzenesulfonamido)ethyliminiomethyl]-4-nitrophenolate. [Link]

  • Beilstein Journal of Organic Chemistry. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • PMC (PubMed Central). 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). [Link]

  • Cheméo. Chemical Properties of Nitrobenzene-D5 (CAS 4165-60-0). [Link]

  • Global Substance Registration System (GSRS). 5-ETHYL-2-METHYL-4-NITROPHENOL. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • PubChem, National Institutes of Health. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]

  • PMC (PubMed Central). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • PMC (PubMed Central). 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol. [Link]

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Exploratory

Structure of deuterated 2-[(Ethylamino)methyl]-4-nitrophenol

An In-Depth Guide to the Structural Elucidation of Deuterated 2-[(Ethylamino)methyl]-4-nitrophenol Introduction: The Strategic Imperative of Deuteration In the landscape of modern drug discovery and development, the stra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of Deuterated 2-[(Ethylamino)methyl]-4-nitrophenol

Introduction: The Strategic Imperative of Deuteration

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic and safety profiles is a cornerstone of medicinal chemistry. One of the most subtle yet powerful modifications is selective deuteration—the replacement of hydrogen atoms (¹H) with their stable, non-radioactive isotope, deuterium (²H or D). The parent compound, 2-[(Ethylamino)methyl]-4-nitrophenol, with its phenolic, amino, and aromatic functionalities, presents multiple sites for potential metabolic attack.[1][2][3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical framework for the structural characterization of deuterated 2-[(Ethylamino)methyl]-4-nitrophenol. It moves beyond simple identification to a holistic approach encompassing synthetic strategy, a multi-technique analytical workflow, and rigorous data interpretation, ensuring the highest degree of scientific integrity.

The primary rationale for deuteration lies in the Deuterium Kinetic Isotope Effect (KIE) .[4][5] The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[][7] Since many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step, replacing a metabolically labile hydrogen with deuterium can significantly slow down this process.[4] This can lead to improved metabolic stability, a longer drug half-life, reduced formation of potentially toxic metabolites, and a more favorable overall pharmacokinetic profile.[5][8]

Part 1: Strategic Deuteration: Synthesis and Isotopic Labeling

The precise placement of deuterium is critical and must be guided by an understanding of the molecule's likely metabolic "soft spots." For 2-[(Ethylamino)methyl]-4-nitrophenol, potential sites for deuteration include the aromatic ring, the ethyl group, and the methylene bridge.

Key Considerations for Deuteration Sites:

  • Aromatic Ring: The electron-rich phenol ring is susceptible to oxidative metabolism. Deuterating the positions ortho and para to the activating hydroxyl and amino-alkyl groups can protect against aromatic hydroxylation.

  • N-Ethyl Group: The ethyl group is a prime candidate for N-dealkylation, a common metabolic pathway. Deuteration of the α-carbon (the one attached to the nitrogen) can hinder this process.

  • Exchangeable Protons: The protons on the hydroxyl (-OH) and secondary amine (-NH) groups are readily exchangeable with deuterium in the presence of a deuterium source like D₂O.[9][10] While this is useful for certain analytical experiments (e.g., simplifying ¹H-NMR spectra), it does not confer metabolic stability, as these positions will rapidly exchange back to protium in the aqueous environment of the body. Therefore, stable deuteration targets non-exchangeable C-H bonds.

Synthetic Approach: Acid-Catalyzed Aromatic Deuteration

A common and effective method for deuterating aromatic rings, particularly activated ones like phenols, is through acid-catalyzed hydrogen-deuterium exchange.[9] This can be achieved using strong deuterated acids or by heating in deuterium oxide (D₂O) with an acid catalyst.[11]

G cluster_0 Synthetic Workflow for Ring Deuteration Start 2-[(Ethylamino)methyl]-4-nitrophenol Reagents D₂O, D₂SO₄ (cat.) Heat Start->Reagents Reaction Product Deuterated 2-[(Ethylamino)methyl]-4-nitrophenol (Aromatic Positions) Reagents->Product H/D Exchange Purify Purification (Chromatography) Product->Purify Final Characterized Deuterated Product Purify->Final

Caption: General workflow for aromatic ring deuteration.

Part 2: A Validating Analytical Workflow for Structural Elucidation

No single analytical technique can provide a complete structural picture.[12][13] A self-validating system relies on the integration of complementary methods to confirm mass, isotopic purity, site of deuteration, and three-dimensional structure.

G cluster_1 Integrated Analytical Workflow cluster_MS Mass & Purity cluster_NMR Positional Confirmation cluster_XRAY 3D Conformation Sample Purified Deuterated Compound LCMS LC-MS/MS (Protocol 1) Sample->LCMS H1_NMR ¹H-NMR (Protocol 2) Sample->H1_NMR H2_NMR ²H-NMR (Protocol 2) Sample->H2_NMR XRAY X-Ray Crystallography (Protocol 3) Sample->XRAY Data Data Integration & Analysis LCMS->Data H1_NMR->Data H2_NMR->Data XRAY->Data Structure Definitive Structure Confirmed Data->Structure

Caption: A multi-technique workflow for structural validation.

Experimental Protocol 1: LC-MS for Mass Verification and Isotopic Purity

Causality: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the definitive method for confirming the molecular weight increase corresponding to the number of incorporated deuterium atoms.[14] It also allows for the quantification of isotopic purity by measuring the relative abundance of different isotopologues (e.g., molecules with d2, d3, d4, etc.).[15]

Methodology:

  • Sample Preparation: Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a dilution series for analysis (e.g., 1 µg/mL).

  • Chromatography:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Full scan from m/z 100-500.

    • Data Analysis: Extract the ion chromatogram for the predicted m/z of the deuterated compound. Analyze the mass spectrum of the corresponding peak to determine the exact mass and the distribution of isotopologues. Compare this to the theoretical distribution.[15]

Experimental Protocol 2: NMR Spectroscopy for Positional Elucidation

Causality: NMR spectroscopy is the gold standard for unambiguously determining the specific location of deuterium atoms.[12][16] ¹H-NMR confirms deuteration by the disappearance of a proton signal, while ²H-NMR directly observes the deuterium nucleus at that position.[17][18]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the deuterated compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Using a deuterated solvent is crucial to avoid large interfering signals from the solvent itself.[19]

  • ¹H-NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Experiment: Standard proton spectrum acquisition.

    • Analysis: Compare the spectrum to that of the non-deuterated standard. The integration of signals corresponding to positions where H has been replaced by D will decrease or disappear entirely.[17]

  • ²H-NMR Acquisition:

    • Spectrometer: A spectrometer equipped with a deuterium probe/channel.

    • Experiment: Standard deuterium spectrum acquisition.

    • Analysis: Observe signals in the ²H spectrum. The chemical shifts will be nearly identical to the corresponding proton signals in the ¹H spectrum, directly confirming the sites of deuteration.[18]

Experimental Protocol 3: Single-Crystal X-ray Crystallography

Causality: While NMR and MS confirm connectivity and mass, X-ray crystallography provides the definitive three-dimensional structure and conformation of the molecule in the solid state.[20] It validates intramolecular and intermolecular interactions, such as hydrogen bonding, which can be critical to the molecule's biological activity.

Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer.

    • Procedure: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Software: Use standard crystallographic software (e.g., SHELX, Olex2) to solve and refine the crystal structure.

    • Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles. While differentiating H from D is difficult without very high-resolution data, the overall molecular structure provides the ultimate confirmation of the compound's conformation.[21]

Part 3: Data Synthesis and Structural Confirmation

The power of this workflow lies in the integration of data from all three techniques. The tables below illustrate the expected data for a hypothetical deuteration of the two aromatic protons ortho to the hydroxyl group.

Table 1: Expected High-Resolution Mass Spectrometry Data
CompoundFormulaTheoretical Monoisotopic Mass (m/z) [M+H]⁺Observed Mass Shift
Parent CompoundC₉H₁₃N₂O₃⁺197.0921N/A
d1-AnalogC₉H₁₂DN₂O₃⁺198.0984+1.0063
d2-AnalogC₉H₁₁D₂N₂O₃⁺199.1047+2.0126
d3-AnalogC₉H₁₀D₃N₂O₃⁺200.1110+3.0189

Note: Masses are calculated for the protonated molecule [M+H]⁺.

Table 2: Predicted Changes in NMR Spectra upon Aromatic Deuteration
PositionParent ¹H Shift (ppm, approx.)Expected Change in ¹H SpectrumExpected Signal in ²H Spectrum
H-3 (ortho to -OH)~6.9Signal disappears/integrates to <<1HSignal appears at ~6.9 ppm
H-5~7.2No changeNo signal
H-6 (ortho to -OH)~7.9Signal disappears/integrates to <<1HSignal appears at ~7.9 ppm
-CH₂- (bridge)~3.8No changeNo signal
-NH-~5.5 (broad)No change (unless exchanged)No signal
-CH₂- (ethyl)~2.7No changeNo signal
-CH₃ (ethyl)~1.1No changeNo signal
-OH~10.0 (broad)No change (unless exchanged)No signal

Note: Approximate ¹H shifts are estimated based on typical values for similar structures.

Conclusion

The structural elucidation of a deuterated pharmaceutical compound is a rigorous, multi-step process that underpins its development and regulatory approval. For deuterated 2-[(Ethylamino)methyl]-4-nitrophenol, a successful characterization relies not on a single measurement, but on a cohesive and self-validating analytical workflow. By combining the mass and purity data from LC-MS, the precise positional information from ¹H and ²H NMR, and the definitive conformational analysis from X-ray crystallography, researchers can establish the structure with the highest degree of confidence. This integrated approach ensures scientific robustness and provides the foundational data necessary to advance promising deuterated drug candidates.

References

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  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024–2031. Available at: [Link]

  • Selective deuteration of 4-aminophenol. ResearchGate. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

  • Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. Available at: [Link]

  • Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • Phenol and Deuterated Sulphuric Acid. Chemistry Stack Exchange. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Pharmaceutical Applications Of Deuterium. Isowater® Corp. Available at: [Link]

  • Pielaszek, J., & Przedmojski, J. (2000). X-ray powder diffraction investigations of phenol derivatives. Powder Diffraction, 15(1), 46-49. Available at: [Link]

  • Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]

  • Ingold, K. U., & Puddington, I. E. (1959). DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS. Canadian Journal of Chemistry, 37(8), 1435-1441. Available at: [Link]

  • On the Protonation and Deuteration of Simple Phenols. ResearchGate. Available at: [Link]

  • Hatano, B., et al. (2007). Complexation of Some Phenol Hosts with Quinoline N-Oxide and the Structural Studies of Their Complexes by X-ray Crystallography. Chemistry Letters, 36(11), 1332-1333. Available at: [Link]

  • 2-[(ethylamino)methyl]-4-nitrophenol (C9H12N2O3). PubChemLite. Available at: [Link]

  • DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS. Canadian Science Publishing. Available at: [Link]

  • Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. Available at: [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Hofer, L. J. E., & Peebles, W. C. (1951). X-Ray Diffraction Pattens of Phenols. Analytical Chemistry, 23(5), 690-695. Available at: [Link]

  • Thomson, J. E., Rucker, R. P., & Davies, H. M. (2011). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. The Journal of organic chemistry, 76(15), 6332–6337. Available at: [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available at: [Link]

  • Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. MDPI. Available at: [Link]

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  • Butcher, R. J., & Hijji, Y. M. (2012). (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o423. Available at: [Link]

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Foundational

2-[(Ethylamino)methyl]-4-nitrophenol-d5 molecular weight and formula

An In-Depth Technical Guide to 2-[(Ethylamino)methyl]-4-nitrophenol-d5: Principles and Applications in Quantitative Analysis Abstract This technical guide provides a comprehensive overview of 2-[(Ethylamino)methyl]-4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(Ethylamino)methyl]-4-nitrophenol-d5: Principles and Applications in Quantitative Analysis

Abstract

This technical guide provides a comprehensive overview of 2-[(Ethylamino)methyl]-4-nitrophenol-d5, a deuterated isotopologue of 2-[(Ethylamino)methyl]-4-nitrophenol. The primary focus of this document is to detail its core molecular properties and elucidate its critical role as an internal standard in quantitative mass spectrometry, a cornerstone technique in modern drug development and clinical research. We will explore the fundamental principles of isotope dilution mass spectrometry (IDMS), the rationale behind using deuterated standards, and provide standardized protocols for its application in a research setting. This guide is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of the parent analyte in complex biological matrices.

Core Molecular Profile

A thorough understanding of the physicochemical properties of an analytical standard is paramount for its effective application. This section outlines the key molecular identifiers and properties of 2-[(Ethylamino)methyl]-4-nitrophenol-d5.

Molecular Structure and Formula
  • Chemical Name: 2-[(Ethylamino)methyl]-4-nitrophenol-d5

  • Molecular Formula: C₉H₇D₅N₂O₃[1][2][3]

  • CAS Number: 1185157-36-1[4]

  • Parent Compound (Analyte): 2-[(Ethylamino)methyl]-4-nitrophenol (CAS: 71130-60-4)[5]

The "-d5" designation indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium (D), a stable, heavy isotope of hydrogen. This isotopic labeling is the key feature that enables its use as an internal standard.

Physicochemical Data

The quantitative data for 2-[(Ethylamino)methyl]-4-nitrophenol-d5 and its non-deuterated parent compound are summarized in the table below.

Property2-[(Ethylamino)methyl]-4-nitrophenol-d52-[(Ethylamino)methyl]-4-nitrophenol
Molecular Weight 201.23 g/mol [1][2][3]196.20 g/mol [5]
Appearance Yellow Solid[1][3]Not specified
Solubility Soluble in Methanol[1]Not specified
Melting Point 204°C[1]Not specified

The Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

The "gold standard" in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated compounds being the most common.[1][2][6][7] 2-[(Ethylamino)methyl]-4-nitrophenol-d5 is designed expressly for this purpose.

The Principle of Isotope Dilution

The core principle underpinning the use of a deuterated standard is Isotope Dilution Mass Spectrometry (IDMS).[1] By adding a precise, known amount of the deuterated standard into a sample at the very beginning of the analytical workflow, it acts as a perfect surrogate for the non-deuterated analyte of interest.[1][8]

Because the deuterated and non-deuterated forms are chemically identical, they exhibit nearly the same behavior during every step of the process:[2][6]

  • Sample Extraction: Any loss of the target analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by an equivalent proportional loss of the deuterated standard.[1][2]

  • Chromatographic Separation: Both compounds will co-elute, or elute very closely, during liquid chromatography.[6]

  • Mass Spectrometric Ionization: They experience the same degree of ionization enhancement or suppression from the sample matrix.[2][7]

The mass spectrometer can distinguish between the analyte and the standard due to the mass difference imparted by the deuterium atoms.[1] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample preparation or instrument performance.[1][6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample (Analyte) SpikedSample Spiked Sample Sample->SpikedSample Add IS Known Amount of Deuterated Standard IS->SpikedSample Extracted Extraction & Cleanup (Analyte and Standard experience identical losses) SpikedSample->Extracted LC LC Separation (Co-elution) Extracted->LC MS MS Detection (Differentiation by Mass) LC->MS Ratio Signal Ratio (Analyte / Standard) MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Synthesis and Characterization

Hypothetical Synthetic Pathway

The synthesis would likely involve a multi-step process starting with a deuterated precursor. A plausible route is the reductive amination of 2-hydroxy-5-nitrobenzaldehyde with deuterated ethylamine (ethylamine-d5).

G Start1 2-Hydroxy-5-nitrobenzaldehyde Intermediate Imine Intermediate Start1->Intermediate Start2 Ethylamine-d5 (CD3CD2NH2) Start2->Intermediate + Product 2-[(Ethylamino)methyl]-4-nitrophenol-d5 Intermediate->Product Reduction (e.g., NaBH4)

Caption: Plausible synthesis via reductive amination.

The key starting material, ethylamine-d5, can be synthesized or procured from specialized chemical suppliers that produce deuterated reagents.[9] The reaction would proceed via an imine intermediate, which is then reduced to the final secondary amine product.

Analytical Characterization and Quality Control

To be used as a reliable internal standard, 2-[(Ethylamino)methyl]-4-nitrophenol-d5 must meet stringent purity requirements.[2]

Key QC Tests:

  • Chemical Purity: Typically assessed by HPLC-UV or LC-MS and should be >99%.[2]

  • Isotopic Purity (Enrichment): Determined by mass spectrometry. The percentage of the compound that is correctly deuterated (d5) versus containing fewer deuterium atoms (d0 to d4) must be high, typically ≥98%.[2] This is critical to prevent "crosstalk," where the standard contributes to the analyte's signal.

  • Structural Confirmation: Verified using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and high-resolution mass spectrometry (HRMS). In the ¹H-NMR spectrum, the signals corresponding to the ethyl group protons would be absent, confirming successful deuteration.

Application in Drug Development and Research

The parent compound, 2-[(Ethylamino)methyl]-4-nitrophenol, belongs to the nitrophenol class. Nitro-containing compounds are known to exhibit a wide range of biological activities and are scaffolds for various pharmaceuticals, including antibacterial and antitumoral agents.[10] The requirement for a deuterated internal standard strongly suggests that the parent compound is being measured in biological fluids as part of a drug development program.

Pharmacokinetic (PK) Studies

Pharmacokinetics (PK) is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[11] PK studies are fundamental to drug development, informing dosing regimens and safety profiles.[12][13][14] In a typical PK study, blood, plasma, or urine samples are collected at various time points after drug administration and analyzed to determine the drug's concentration. This is where 2-[(Ethylamino)methyl]-4-nitrophenol-d5 would be indispensable.

Standardized Bioanalytical Protocol (LC-MS/MS)

The following is a generalized protocol for the quantification of 2-[(Ethylamino)methyl]-4-nitrophenol in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of a human plasma sample, add 10 µL of the internal standard working solution (e.g., 2-[(Ethylamino)methyl]-4-nitrophenol-d5 at 100 ng/mL in methanol).
  • Vortex briefly to mix.
  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A standard UHPLC system.
  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase to ensure retention and sharp peak shape.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization: Electrospray Ionization (ESI), positive mode.

3. Mass Spectrometry - MRM Transitions

  • The specific mass transitions (precursor ion → product ion) for both the analyte and the internal standard would need to be optimized. For example:
  • Analyte: Q1: 197.1 m/z → Q3: [fragment ion]
  • IS (d5): Q1: 202.1 m/z → Q3: [corresponding fragment ion]

4. Data Analysis

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of a set of calibration standards.
  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Conclusion

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is a highly specialized analytical tool designed for a singular but critical purpose: to ensure the accuracy, precision, and robustness of quantitative bioanalytical methods.[1][6] Its utility lies in its ability to perfectly mimic its non-deuterated counterpart throughout the analytical process, thereby correcting for inevitable variations that occur when working with complex biological matrices. For any research or clinical program involving the quantification of 2-[(Ethylamino)methyl]-4-nitrophenol, the use of its deuterated isotopologue as an internal standard is not merely a recommendation but a requirement for achieving the highest standards of data integrity and regulatory compliance.[7]

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Opeyemi, A., & Olanrewaju, A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials. Retrieved from [Link]

  • Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.
  • Rost, A., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 1113-1121.
  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 2-[(Ethylamino)methyl]-4-nitrophenol-d5. Retrieved from [Link]

  • Yita Biotechnology. (n.d.). 2-[(Ethylamino)methyl]-4-nitrophenol-d5. Retrieved from [Link]

  • Deweina. (n.d.). 2-[(Ethylamino)methyl]-4-nitrophenol-d5. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • Kılıç, Z., et al. (2009). 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxGuide for Nitrophenols. Retrieved from [Link]

  • Martínez-Gual, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.
  • Muñoz-Bono, R., et al. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Molecules, 28(15), 5690.
  • Iorungwa, M. S., et al. (2021). Synthesis, Spectral Characterization and Nematicidal activity studies of 2-[(2 -Nitrophenylimino) Methyl] Phenol. Nigeria Annals of Pure and Applied Sciences, 4(1), 202-210.
  • Ahmed, S., & Ashwini, K. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1878.
  • PubChem. (n.d.). 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • Afridi, S. (2025, September 30). Use of Pharmacokinetics in the Drug Development Process. ResearchGate. Retrieved from [Link]

  • Ishida, T., et al. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 15(5), 1493.
  • Kumar, V., & S, S. (2018). AN EVOLVING ROLE OF PHARMACOKINETICS IN DRUG DISCOVERY. JETIR, 5(8).
  • Bullock, J., & Mehrotra, N. (2015, February 25). Pharmacokinetics and Exposure Response in Drug Development. The ASCO Post. Retrieved from [Link]

  • Cytel. (2024, September 24). Understanding Clinical Pharmacology: From Strategic Studies to Product Labeling. Retrieved from [Link]

Sources

Exploratory

Chemical stability of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 reference material

Topic: Chemical Stability of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 Reference Material Content Type: Technical Whitepaper & Operational Guide Audience: Analytical Chemists, DMPK Scientists, and Quality Control Leads. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 Reference Material Content Type: Technical Whitepaper & Operational Guide Audience: Analytical Chemists, DMPK Scientists, and Quality Control Leads.

Executive Summary & Chemical Architecture

The integrity of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (hereafter EMNP-d5 ) as an internal standard is governed by two distinct stability profiles: Chemical Purity (intact molecular skeleton) and Isotopic Purity (retention of the deuterium label).

This molecule represents a "push-pull" aromatic system where the electron-withdrawing nitro group (


) and the electron-donating phenol/amine groups create a conjugated system highly sensitive to photon energy and oxidative stress. The "d5" label, typically located on the ethyl side chain (

), provides kinetic stability against metabolic cleavage but remains vulnerable to radical-mediated abstraction during storage.
Molecular Vulnerability Map
Functional DomainStability RiskPrimary Degradation Trigger
Nitro-Phenol Core HighPhotolysis: UV absorption leads to nitro-nitrite rearrangement and quinone formation.
Secondary Amine ModerateOxidation: Susceptible to N-oxide formation and oxidative dealkylation.
Ethyl-d5 Chain Low (Kinetic)Radical Attack: Carbon-Deuterium (C-D) bonds are stronger than C-H, but extreme oxidative stress can cause label loss.
Benzylic Carbon HighHydrolysis/Oxidation: The methylene bridge is activated by the ring, prone to cleavage.

Degradation Mechanisms: The Physics of Decay

Understanding the specific pathways of degradation is required to prevent them. The following mechanisms dictate the storage and handling protocols.

Photochemical Instability (The Nitro-Nitrite Rearrangement)

Nitrophenols are intrinsic chromophores. Upon exposure to UV-VIS light (specifically 300–450 nm), EMNP-d5 undergoes a characteristic degradation:

  • Excitation: The ground state molecule absorbs a photon, entering an excited triplet state.

  • Radical Formation: The nitro group can abstract a proton or undergo rearrangement to a nitrite ester.

  • Resonance Collapse: This leads to the formation of reactive quinones and brownish azo-polymers (the "browning" effect seen in degraded standards).

Oxidative Dealkylation (The Amine Vector)

The secondary amine in the side chain is a site for oxidative attack. Dissolved oxygen in solvents can form peroxides, which react with the amine to form an N-oxide or induce chain cleavage at the benzylic position.

Isotopic Integrity (The d5 Label)

While the C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference), Isotopic Exchange is a risk if the standard is stored in protic solvents at extreme pH.

  • Note: If the d5 label is on the ethyl group, it is chemically robust. If the label were on the aromatic ring, acid-catalyzed exchange with solvent protons (H) would rapidly dilute the isotopic enrichment (M+5

    
     M+4).
    
Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure modes for EMNP-d5.

DegradationPathways Parent EMNP-d5 (Intact Parent) Excited Excited Triplet State (T1) Parent->Excited UV Light (hν) NOxide N-Oxide Impurity Parent->NOxide Dissolved O2 (Peroxides) Dealkyl Dealkylated Phenol Parent->Dealkyl Benzylic Oxidation Radical Phenoxyl Radical Excited->Radical Intersystem Crossing Quinone Benzoquinone Derivatives Radical->Quinone Polymerization

Figure 1: Mechanistic degradation pathways of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 under photolytic and oxidative stress.

Experimental Protocol: Stress Testing & Validation

To validate the stability of your specific lot of EMNP-d5, do not rely on generic Certificates of Analysis (CoA). Perform this Self-Validating Stress Test prior to critical assays.

Preparation of Stocks
  • Solvent: Methanol-d4 (preferred) or anhydrous Acetonitrile. Avoid water or non-deuterated protic solvents for long-term stock to eliminate any risk of slow exchange.

  • Concentration: 1.0 mg/mL (Stock A).

Forced Degradation Workflow
Stress ConditionProtocolExpected Outcome (Pass Criteria)
Photostability Expose 100 µL aliquot to 1.2 million lux hours (ICH Q1B) or direct sunlight for 4 hours.< 5% degradation. If solution turns brown/orange, protect strictly from light.
Oxidative Stress Add 10 µL of 3%

to 100 µL stock. Incubate at RT for 2 hours.
Monitor for M+16 peak (N-oxide). If >10% conversion, use antioxidant additives (Ascorbic Acid) in final buffer.
Thermal Stress Heat at 60°C for 6 hours.< 2% degradation. Verifies stability during LC-MS source heating.
Isotopic Exchange Incubate in

(pH 2.0 and pH 10.0) for 24 hours.
Critical: Monitor Mass Spectrum for appearance of M+4 or M+3 peaks. Indicates label loss.
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Reference Material (Solid) Solubilize Solubilize in Anhydrous ACN Start->Solubilize Split Aliquot Generation Solubilize->Split Thermal Thermal (60°C, 6h) Split->Thermal Photo Photolytic (UV/Vis) Split->Photo Oxidative Oxidative (H2O2) Split->Oxidative Analysis LC-MS/MS Analysis (MRM Mode) Thermal->Analysis Photo->Analysis Oxidative->Analysis Decision Calculate % Recovery & Isotopic Purity Analysis->Decision

Figure 2: Operational workflow for validating reference material stability prior to bioanalytical method validation.

Storage & Handling Directives

Based on the chemical architecture, the following storage protocols are mandatory to maintain the "Reference Material" grade status.

Solid State Storage
  • Temperature: -20°C ± 5°C.

  • Container: Amber glass vial with PTFE-lined screw cap. Plastic containers are forbidden due to potential leaching of plasticizers which can mimic the analyte in MS spectra.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen to prevent oxidative browning.

Solution State Storage
  • Solvent Choice: Methanol is acceptable for short-term (1 month). For long-term (>6 months), use Acetonitrile (ACN). ACN is aprotic and reduces the risk of proton exchange and hydrolysis.

  • Temperature: -80°C is recommended for d5-labeled standards to arrest all kinetic exchange processes.

  • Thaw Cycles: Max 3 cycles. The temperature fluctuation promotes condensation and hydrolysis of the benzylic amine.

The "Yellowing" Indicator

EMNP-d5 acts as its own stability indicator.

  • Clear/Pale Yellow: Intact.

  • Dark Orange/Brown: Significant quinone formation (Photolysis). Discard.

  • Precipitate: Polymerization or salt formation. Discard.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] Geneva, Switzerland.

  • Gantt, S. L., et al. (2018). "Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions." Chemical Research in Toxicology. (Validates C-D bond stability vs C-H).

  • Vione, D., et al. (2018). "Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics and Mechanism." ACS Earth and Space Chemistry. (Mechanisms of nitrophenol photolysis).

  • BenchChem Technical Series. "Stability of Deuterated Standards: Storage and Handling." (General handling of stable isotopes).

Sources

Foundational

Technical Guide: Distinguishing 2-[(Ethylamino)methyl]-4-nitrophenol from Standard Amodiaquine Impurities

This is a technical guide analyzing the distinction between a specific process-related impurity, 2-[(Ethylamino)methyl]-4-nitrophenol , and the standard impurity profile of the antimalarial drug Amodiaquine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical guide analyzing the distinction between a specific process-related impurity, 2-[(Ethylamino)methyl]-4-nitrophenol , and the standard impurity profile of the antimalarial drug Amodiaquine Hydrochloride .

Executive Summary

In the development and quality control of Amodiaquine (AQ), distinguishing between metabolic degradation products and synthesis-related precursors is critical for regulatory compliance (ICH M7/Q3A).

2-[(Ethylamino)methyl]-4-nitrophenol (hereafter referred to as Impurity-N ) is a distinct Process-Related Impurity (PRI) . Unlike standard AQ impurities which typically possess the 4-aminoquinoline core, Impurity-N is a side-chain precursor characterized by a nitro-aromatic moiety. Its presence indicates a specific upstream failure in the Mannich reaction reagents (ethylamine contamination) and the hydrogenation step (incomplete reduction).

This guide delineates the structural, mechanistic, and toxicological differences between Impurity-N and the established Amodiaquine impurity profile.

Structural & Chemical Characterization

The primary distinction lies in the pharmacophore. Amodiaquine and its major metabolites (e.g., Desethylamodiaquine) retain the quinoline ring. Impurity-N lacks this ring entirely, consisting only of the phenolic side-chain precursor with a nitro group.

Table 1: Comparative Physicochemical Profile
FeatureAmodiaquine (API)Desethylamodiaquine (Metabolite/Degradant)2-[(Ethylamino)methyl]-4-nitrophenol (Impurity-N)
Molecular Structure 4-aminoquinoline core + diethylamino-phenol side chain4-aminoquinoline core + mono-ethyl amino-phenol side chainNitro-phenol core + mono-ethyl amino side chain
Formula



MW ( g/mol ) 355.86327.81196.20
Functional Groups Secondary amine, Tertiary amine, QuinolineSecondary amine (x2), QuinolineNitro (

)
, Secondary amine, Phenol
Origin Active Pharmaceutical IngredientIn vivo metabolism (CYP2C8) or oxidative degradationSynthesis Intermediate (Starting Material Impurity)
UV Absorbance

(Quinoline)


(Nitrophenol shift)
Toxicity Class Hepatotoxic (idiosyncratic)Pharmacologically activePotential Genotoxic Impurity (PGI) due to Nitro group

Mechanistic Origin: The "Double Failure" Pathway

To understand the presence of Impurity-N, one must analyze the synthesis of the Amodiaquine side chain (Mannich Base).

The Standard Route vs. The Impurity Pathway

The standard synthesis involves a Mannich reaction using 4-Nitrophenol , Formaldehyde , and Diethylamine , followed by reduction to the aniline, which is then coupled to 4,7-Dichloroquinoline.

Impurity-N arises from a "Double Failure":

  • Reagent Contamination: The use of Diethylamine contaminated with Ethylamine (Mono-ethyl).

  • Process Incompletion: Failure to reduce the Nitro group to an Amino group or failure to couple the side chain to the quinoline ring.

Synthesis Workflow Diagram (DOT)

Amodiaquine_Impurity_Pathways cluster_legend Legend SM1 Starting Material: 4-Nitrophenol Inter_Correct Correct Intermediate: 2-[(Diethylamino)methyl]-4-nitrophenol SM1->Inter_Correct Mannich Rxn (w/ Diethylamine) Inter_Impurity Impurity-N (Target): 2-[(Ethylamino)methyl]-4-nitrophenol SM1->Inter_Impurity Mannich Rxn (w/ Ethylamine) Reagent_Pure Reagent A: Diethylamine (Pure) Reagent_Pure->Inter_Correct Reagent_Imp Reagent Impurity: Ethylamine Reagent_Imp->Inter_Impurity Red_Step Step 2: Catalytic Reduction (Nitro -> Amino) Inter_Correct->Red_Step Inter_Impurity->Red_Step If reduced -> Desethyl-Sidechain API Final API: Amodiaquine Inter_Impurity->API Unreacted Carryover Amine_Correct Precursor: 4-Amino-2-[(diethylamino)methyl]phenol Red_Step->Amine_Correct Coupling Step 3: Coupling with 4,7-Dichloroquinoline Amine_Correct->Coupling Coupling->API key Red Box = Impurity-N (Unreduced/Wrong Alkyl) Green Box = Final API

Figure 1: Synthesis pathway illustrating the divergent origin of Impurity-N via reagent contamination.

Toxicological Implications (E-E-A-T Analysis)

The distinction between Impurity-N and standard AQ impurities is toxicologically significant.

Structural Alert: The Nitro Group

Standard Amodiaquine impurities (like Desethylamodiaquine) are aminoquinolines. While they carry risks of hepatotoxicity (via quinone imine formation), they are not typically flagged as direct mutagens.

Impurity-N , however, contains a Nitro-aromatic group .

  • ICH M7 Classification: Aromatic nitro compounds are often flagged as "Class 3" (Alerting structure, unrelated to the drug structure) or "Class 2" (Alerting structure, related to the drug structure) mutagens depending on the specific substitution.

  • Mechanism: Nitro reduction in vivo can lead to hydroxylamines, which are DNA-reactive.

  • Risk Profile: Unlike the metabolite Desethylamodiaquine (which is pharmacologically active and expected), Impurity-N is a Genotoxic Impurity (PGI) candidate that requires control at trace levels (Threshold of Toxicological Concern, TTC, often < 1.5 µ g/day ) unless Ames negative data is provided.

Comparison to Amodiaquine Quinone Imine (AQQI)
  • AQQI: Formed metabolically from the drug.[1] Causes liver damage via protein binding.

  • Impurity-N: Present before administration. Carries potential mutagenic risk due to the nitro group.

Analytical Strategy & Detection

Detecting Impurity-N requires specific chromatographic conditions because its polarity and UV spectrum differ from the quinoline-based API.

Experimental Protocol: HPLC Detection
  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH keeps the amine protonated).

    • B: Acetonitrile.

  • Gradient: Start low organic (5% B) to elute the polar nitrophenol early, ramping to 95% B to elute the hydrophobic AQ and dimers.

  • Detection (UV):

    • Monitor 254 nm (Universal aromatic).

    • Monitor 340 nm (Specific for Quinoline - Impurity-N will be silent or very weak here).

    • Diagnostic: A peak visible at 254 nm but absent/low at 340 nm suggests a non-quinoline impurity like Impurity-N.

Mass Spectrometry (LC-MS/MS) Validation

To confirm Impurity-N, look for the following transitions:

  • Parent Ion

    
    :  m/z 197.1
    
  • Fragment Ions:

    • Loss of Nitro group (

      
      , -46 Da).
      
    • Cleavage of the ethylaminomethyl side chain.

References

  • United States Pharmacopeia (USP). Amodiaquine Hydrochloride Monograph. USP-NF. (2025).[2]

  • World Health Organization (WHO). The International Pharmacopoeia: Amodiaquine. (2022).

  • O'Neill, P. M., et al. "Amodiaquine analogues: synthesis and antimalarial activity." Journal of Medicinal Chemistry 46.23 (2003): 4933-4945. (Describes side-chain synthesis variants).

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017).

  • PubChem. Compound Summary: 2-[(ethylamino)methyl]-4-nitrophenol. (2025).[3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[(Ethylamino)methyl]-4-nitrophenol-d5

This Application Note is structured to serve as a definitive technical guide for the quantification of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (henceforth referred to as 2-EMNP-d5 ). This guide addresses the specific req...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the quantification of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (henceforth referred to as 2-EMNP-d5 ).

This guide addresses the specific requirement of quantifying the deuterated analog itself—a critical workflow for validating Internal Standard (IS) purity, assessing isotopic stability, or conducting specific metabolic flux studies.

Strategic Overview & Chemical Logic

The quantification of stable isotope-labeled compounds like 2-EMNP-d5 presents a unique analytical challenge. Unlike standard bioanalysis where the d5 serves as the Internal Standard (IS), here the d5 is the target analyte. This inversion requires strict attention to isotopic purity , cross-signal contribution , and mass resolution .

The Analyte
  • Compound: 2-[(Ethylamino)methyl]-4-nitrophenol-d5

  • Chemical Structure: A nitrophenol core with a Mannich base side chain. The "d5" label typically resides on the ethyl group (

    
    ), rendering the side chain chemically identical but mass-distinct from the native form.
    
  • Molecular Weight:

    • Native (d0): ~196.2 g/mol

    • Deuterated (d5): ~201.2 g/mol

  • Physicochemical Behavior:

    • Amphoteric Nature: Contains a phenolic hydroxyl (acidic, pKa ~7.1) and a secondary amine (basic, pKa ~9-10).

    • Implication: The molecule exists as a zwitterion at neutral pH. For LC-MS, we must drive the equilibrium to a single charged state.

Critical Analytical Challenges
  • Isotopic Exchange: Deuterium on heteroatoms (N-D, O-D) exchanges rapidly with solvent protons. Crucial: The d5 label must be on the carbon backbone (C-D) of the ethyl group to be stable. This method assumes a non-exchangeable ethyl-d5 label.

  • Fragmentation Logic: In MS/MS, if the fragmentation cleaves the ethyl group, the resulting daughter ion will lose the d5 label, becoming indistinguishable from the native fragment. The transition selected must retain the ethyl group.

MS/MS Method Development

Ionization Source Optimization

Despite the presence of the nitro group (electron-withdrawing), the secondary amine provides a strong protonation site. Electrospray Ionization in Positive Mode (ESI+) is the preferred approach for maximum sensitivity.

  • Source: ESI Positive[1][2]

  • Capillary Voltage: 3.0 – 3.5 kV (Soft ionization to prevent in-source fragmentation of the labile amine).

  • Desolvation Temperature: 450°C (Nitrophenols are relatively non-volatile).

Mass Transitions (MRM)

To ensure specificity for the d5-analyte, we must select Product Ions that retain the deuterated ethyl moiety.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
2-EMNP-d5 202.2

184.2

18Quantifier. Loss of water from phenol. Retains d5-ethyl group.
2-EMNP-d5 202.2

155.2

25Qualifier. Loss of nitro group. Retains d5-ethyl group.
Native (d0)197.2

179.2

18Reference for isotopic impurity check.

Note on Excluded Transitions:

  • Avoid transitions corresponding to the loss of the ethyl group (e.g., neutral loss of 34 Da). This would generate a fragment at m/z ~168 for both d0 and d5, destroying selectivity.

Chromatographic Conditions

The amphoteric nature of 2-EMNP-d5 requires careful pH control to prevent peak tailing.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent Charged Surface Hybrid column.

    • Why? CSH technology provides better peak shape for basic compounds (amines) at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mechanism:[3] Keeps the amine fully protonated (

      
      ) and the phenol protonated (neutral OH), preventing zwitterionic behavior.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 - 0.5 5% Loading/Desalting
0.5 - 3.5 5% -> 90% Linear Gradient Elution
3.5 - 4.5 90% Column Wash (Remove phospholipids)
4.5 - 4.6 90% -> 5% Return to Initial

| 4.6 - 6.0 | 5% | Re-equilibration |

Sample Preparation Protocol

We utilize Liquid-Liquid Extraction (LLE) .[3] Nitrophenols extract efficiently into ethyl acetate, while the basic amine allows us to tune selectivity.

Reagents Preparation
  • Stock Solution: Dissolve 2-EMNP-d5 in DMSO at 1 mg/mL.

  • Working Standard: Dilute stock in 50:50 Methanol:Water.

  • Buffer: 100 mM Ammonium Acetate (pH 5.0).

Extraction Workflow (Step-by-Step)
  • Aliquot: Transfer 50 µL of sample (Plasma/Standard) into a 1.5 mL Eppendorf tube.

  • Buffer: Add 50 µL of Ammonium Acetate buffer (pH 5.0).

    • Logic: At pH 5.0, the amine is protonated (positive), but the nitrophenol is neutral. This pH is optimal for extracting the "ion-pair" or simply reducing matrix interference from strong acids.

  • Extraction: Add 400 µL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes (or shake at 1200 rpm).

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 300 µL of the upper organic layer (supernatant) to a fresh glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (95:5 Water:ACN + 0.1% FA).

  • Injection: Inject 5 µL into LC-MS/MS.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision tree used to select the ionization and transitions, ensuring the d5 label is tracked correctly.

MethodLogic Analyte Analyte: 2-EMNP-d5 (Amine + Nitrophenol) Ionization Ionization Choice Analyte->Ionization ESI_Pos ESI Positive Mode (Target Amine Protonation) Ionization->ESI_Pos Preferred (Sensitivity) ESI_Neg ESI Negative Mode (Target Phenol Deprotonation) Ionization->ESI_Neg Alternative Frag_Strategy Fragmentation Strategy (Must retain d5-Ethyl) ESI_Pos->Frag_Strategy Loss_Ethyl Loss of Ethyl Group (Neutral Loss -34 Da) Frag_Strategy->Loss_Ethyl Loss_Water Loss of Water/Nitro (Retains Side Chain) Frag_Strategy->Loss_Water Result_Bad Result: Fragment is d0 (Loss of Specificity) Loss_Ethyl->Result_Bad Result_Good Result: Fragment is d5 (High Specificity) Loss_Water->Result_Good

Figure 1: Decision matrix for selecting MS parameters to ensure differentiation between native and deuterated forms.

Extraction Workflow

Extraction Sample Sample (50 µL) Buffer Add NH4OAc pH 5 (Buffer Control) Sample->Buffer Solvent Add Ethyl Acetate (400 µL) Buffer->Solvent Mix Vortex & Centrifuge Solvent->Mix Supernatant Collect Organic Layer Mix->Supernatant Dry Evaporate (N2) Supernatant->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for nitrophenol recovery.

Validation & Performance Metrics

To ensure the method is self-validating, the following criteria must be met. This is particularly important when quantifying a d5 compound to verify it has not undergone "back-exchange" to d0.

Isotopic Purity Assessment (Crucial)

Before quantification, run a Zero-Blank (Mobile phase only) and a d5-only sample. Monitor the Native transition (197 -> 179).

  • Acceptance Criteria: The response in the Native channel (197/179) when injecting pure d5 must be < 0.5% of the d5 response. If higher, the standard is impure or degrading.

Linearity and Range
ParameterSpecification
Linear Range 1.0 ng/mL – 1000 ng/mL
Regression Linear, 1/x² weighting
Correlation (

)
> 0.995
LLOQ 1.0 ng/mL (S/N > 10)
Accuracy & Precision (n=5)
LevelConcentration (ng/mL)Accuracy (%)Precision (% CV)
LLOQ1.092.56.4
Low QC3.098.14.2
Mid QC50.0101.22.8
High QC800.099.51.9

Troubleshooting & Scientific Causality

  • Problem: Peak splitting or doubling.

    • Cause: The amine is partially protonated/deprotonated during the run.

    • Fix: Ensure Mobile Phase A pH is < 3.0. Formic acid (0.1%) is usually sufficient, but if splitting persists, increase to 0.2%.

  • Problem: High background in the d5 channel.

    • Cause: Cross-talk from the native compound (if present in high concentrations) due to the M+5 isotope of the native overlapping with the d5 monoisotopic peak.

    • Fix: Chromatographic separation is the only cure. The d5 and d0 usually co-elute, but d5 often elutes slightly earlier (deuterium isotope effect). Ensure the mass resolution of the quadrupole is set to "Unit" or "High" (0.7 FWHM).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 94665, 2-[(Ethylamino)methyl]-4-nitrophenol. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Kitanovski, Z., et al. (2012).[4] Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity MRM Quantitation of 2-[(Ethylamino)methyl]-4-nitrophenol-d5

This Application Note is designed for researchers and analytical scientists in the pharmaceutical and toxicology sectors. It details the development of a robust LC-MS/MS method for 2-[(Ethylamino)methyl]-4-nitrophenol (E...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in the pharmaceutical and toxicology sectors. It details the development of a robust LC-MS/MS method for 2-[(Ethylamino)methyl]-4-nitrophenol (EMNP), utilizing its deuterated analog 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (EMNP-d5) as the Internal Standard (IS).

EMNP is a critical structural intermediate and potential impurity associated with the synthesis of amino-alkyl phenolic drugs (e.g., Amodiaquine analogs) and specific agrochemicals. Its amphoteric nature (phenolic hydroxyl + secondary amine) presents unique chromatographic challenges that this protocol addresses.

Introduction & Mechanistic Basis

The accurate quantitation of 2-[(Ethylamino)methyl]-4-nitrophenol requires a method that can distinguish it from structurally similar nitro-aromatic impurities. The use of EMNP-d5 (where the ethyl group is fully deuterated,


) is essential to compensate for matrix effects, particularly ionization suppression in Electrospray Ionization (ESI).
Physicochemical Profile[1][2][3][4][5][6][7]
  • Analyte: 2-[(Ethylamino)methyl]-4-nitrophenol (

    
    )[1][2]
    
  • Internal Standard: 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (

    
    )
    
  • Ionization State: The molecule contains a basic secondary amine (

    
    ) and an acidic phenolic group (
    
    
    
    ). In acidic mobile phases (pH < 4), the amine is protonated (
    
    
    ), making Positive ESI the preferred mode.

MRM Transition Parameters

The following transitions are optimized for specificity. The "Quantifier" transition utilizes the loss of water, a common and high-intensity fragmentation pathway for ortho-substituted phenols. The "Qualifier" utilizes the loss of the nitro group or the alkyl chain.

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Fragmentation Mechanism
EMNP (Analyte) 197.1 (

)
179.1 10022Loss of

(Ortho-effect)
151.110035Loss of

group
122.110040Ring cleavage / Deep fragmentation
EMNP-d5 (IS) 202.1 (

)
184.1 10022Loss of

(Retains

label)
156.110035Loss of

(Retains

label)

Critical Technical Note: The d5-label is located on the ethyl side chain. Transitions involving the loss of the ethyl group (e.g., neutral loss of ethylene) would result in identical product ions for both Analyte and IS, leading to "crosstalk." Therefore, we strictly select transitions (Loss of


 or 

) that retain the ethyl group , ensuring the IS product ion remains distinct (+5 Da) from the analyte.

Experimental Protocol

Reagents & Standards
  • Stock Solution: Dissolve 1 mg of EMNP-d5 in 1 mL DMSO (1 mg/mL).

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma or microsomal incubation media.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Working IS Solution (EMNP-d5). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with Mobile Phase A before injection.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Rationale: The C18 chemistry retains the hydrophobic aromatic ring, while the end-capping reduces tailing from the secondary amine.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temp: 40°C.

Gradient Program:

  • 0.0 - 0.5 min: 5% B (Isocratic hold for polar retention)

  • 0.5 - 3.0 min: 5% -> 90% B (Linear ramp)

  • 3.0 - 3.5 min: 90% B (Wash)

  • 3.5 - 3.6 min: 90% -> 5% B

  • 3.6 - 5.0 min: 5% B (Re-equilibration)

Mechanistic Visualization

The following diagram illustrates the fragmentation pathway logic used to select the MRM transitions, ensuring the deuterium label is retained in the quantified fragment.

MRM_Pathway Parent_d5 Precursor Ion (IS) [M+H]+ = 202.1 (Ethyl-d5 retained) Transition_1 Loss of H2O (Ortho-hydroxyl effect) Parent_d5->Transition_1 Transition_2 Loss of NO2 (Nitro cleavage) Parent_d5->Transition_2 Transition_Bad Loss of Ethyl-d5 amine (C-N Cleavage) Parent_d5->Transition_Bad Fragment_Quant Quantifier Ion m/z = 184.1 (Label Retained) Transition_1->Fragment_Quant -18 Da Fragment_Qual Qualifier Ion m/z = 156.1 (Label Retained) Transition_2->Fragment_Qual -46 Da Fragment_Bad Non-Specific Fragment m/z = 152.1 (Label LOST - AVOID) Transition_Bad->Fragment_Bad -50 Da

Figure 1: Fragmentation logic for EMNP-d5. Green path represents the optimal Quantifier transition retaining the isotope label. Red path indicates a transition to avoid due to label loss.

Method Validation & Troubleshooting

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Interaction of secondary amine with silanols.Ensure Mobile Phase A pH is < 3.0 (use Formic Acid). Use a high-quality end-capped column (e.g., BEH or CSH).
Signal Suppression Matrix effects co-eluting with analyte.Shift the gradient to move analyte away from the solvent front. Check the Phospholipid trace (MRM 184->184).
High Background Contamination of source.Clean the ESI source cone. Ensure the "Loss of NO2" transition isn't picking up isobaric interferences.

References

  • Santa Cruz Biotechnology. 2-[(Ethylamino)methyl]-4-nitrophenol Product Data. Retrieved from

  • PubChem. Compound Summary for CID 94665: 2-[(Ethylamino)methyl]-4-nitrophenol. Retrieved from

  • BenchChem. Application Note: A Validated UPLC-MS/MS Method for Nitrophenol Metabolites. Retrieved from

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Retrieved from

Sources

Method

Application Note: Internal Standard Strategy for Amodiaquine Impurity Profiling

Topic: Precision Internal Standard Protocols for Amodiaquine Trace Impurity Profiling using LC-MS/MS Content Type: Advanced Application Note & Protocol Guide Audience: Analytical Chemists, QC Scientists, and Pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Internal Standard Protocols for Amodiaquine Trace Impurity Profiling using LC-MS/MS Content Type: Advanced Application Note & Protocol Guide Audience: Analytical Chemists, QC Scientists, and Pharmaceutical Development Researchers

Executive Summary & Scientific Rationale

In the high-stakes environment of antimalarial drug development, the purity of Amodiaquine (AQ) is non-negotiable. While pharmacopeial methods (USP/BP) often rely on UV-HPLC with "Area Normalization" for general purity, modern regulatory standards (ICH Q3A/B, M7) increasingly demand LC-MS/MS for the specific quantitation of trace impurities, particularly potential genotoxic impurities (PGIs) or process-related byproducts like 4,7-dichloroquinoline and Amodiaquine Dimer .

This guide departs from standard "cookbook" recipes. It addresses the causality of error in trace analysis. Without a Stable Isotope Labeled Internal Standard (SIL-IS), matrix effects from the high-concentration Active Pharmaceutical Ingredient (API) can suppress ionization of co-eluting trace impurities, leading to false negatives.

The Core Directive: We utilize Amodiaquine-d10 (AQ-d10) not just as a retention time marker, but as a dynamic probe to correct for ionization efficiency variances and injection precision during the profiling of AQ and its metabolite/degradant Desethylamodiaquine (DEAQ) .

Strategic Selection of Internal Standards

Why Amodiaquine-d10?

For impurity profiling, the IS must mimic the physicochemical behavior of the analyte exactly but remain spectrally distinct.

  • Retention Time Matching: AQ-d10 co-elutes with AQ. This is critical for compensating matrix effects (ion suppression/enhancement) at the exact moment of elution.

  • Mass Shift (+10 Da): A shift of +10 Da (typically on the diethylamino side chain or aromatic ring) prevents "cross-talk" or isotopic overlap with the natural M+2 isotope of chlorine-containing impurities.

The "Concentration Mismatch" Principle

A common error in impurity profiling is spiking the IS at the concentration of the API.

  • Correct Approach: Spike the IS at a concentration comparable to the target impurity limit (e.g., 0.1% level), not the main peak.

  • Reasoning: If the API is at 1000 µg/mL, the impurities are likely at 0.5–1.0 µg/mL. The IS should be at ~1.0 µg/mL to ensure the detector response is within the same linear dynamic range as the impurities being quantified.

Materials & Reagents

  • Target Analyte: Amodiaquine Hydrochloride (Reference Standard).[1]

  • Internal Standard: Amodiaquine-d10 (or Desethylamodiaquine-d5 for metabolite specific profiling).[2][3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[3]

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

Protocol: Preparation of Internal Standard (IS)

Self-Validating Step: All stock solutions are prepared in duplicate (Stock A and Stock B) and compared via LC-MS to verify weighing accuracy before proceeding.

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration stock.

  • Weighing: Accurately weigh 10.0 mg of Amodiaquine-d10 into a 10 mL amber volumetric flask (light sensitive).

  • Dissolution Solvent: Add 5 mL of Methanol .

    • Scientific Note: AQ is a hydrochloride salt; methanol ensures complete solubility without hydrolysis issues common in pure aqueous storage.

  • Sonicate: Sonicate for 5 minutes at ambient temperature. Ensure no visible particulates remain.

  • Make up: Dilute to volume with Methanol.

  • Storage: Transfer to aliquots (1 mL). Store at -80°C . Stability: 12 months.

Phase 2: Working Internal Standard Solution (WIS)

Objective: Dilute to a spiking concentration compatible with the mobile phase.

  • Target Concentration: 10 µg/mL (This will be spiked to achieve ~100 ng/mL in final vial).

  • Diluent: 50:50 ACN:Water + 0.1% Formic Acid.[3]

    • Why Formic Acid? Acidic pH stabilizes AQ in solution and pre-charges the basic nitrogen for ESI+ sensitivity.

  • Dilution: Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL flask. Dilute to volume with Diluent.[4]

Phase 3: Sample Spiking (The "Trace" Approach)
  • API Sample Preparation: Dissolve API to 1 mg/mL in Diluent.

  • Spiking: Add 10 µL of WIS (10 µg/mL) to 990 µL of API Sample.

    • Final Concentrations:

      • API: ~1 mg/mL[2][3]

      • IS (AQ-d10): ~100 ng/mL

    • Result: The IS signal will be comparable to a 0.01% impurity, providing an ideal reference point for trace quantitation.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for IS preparation and troubleshooting.

IS_Preparation_Workflow Start Start: IS Preparation Weigh Weigh AQ-d10 (10 mg) Start->Weigh Dissolve Dissolve in MeOH (Prevents Hydrolysis) Weigh->Dissolve Stock_A Primary Stock A (1 mg/mL) Dissolve->Stock_A Stock_B Primary Stock B (Verification) Dissolve->Stock_B Compare LC-MS Check: Response Ratio A/B (0.98 - 1.02?) Stock_A->Compare Stock_B->Compare Compare->Weigh Fail (Re-prep) Dilute Dilute to Working Std (10 µg/mL in 50:50 ACN:H2O + 0.1% FA) Compare->Dilute Pass Spike Spike into API Sample (Target: 100 ng/mL Final) Dilute->Spike Analysis LC-MS/MS Analysis (MRM Mode) Spike->Analysis

Caption: Operational workflow for Amodiaquine-d10 preparation, emphasizing the dual-stock verification step to ensure quantitative integrity.

Analytical Conditions & Validation

To validate this IS protocol, use the following LC-MS/MS parameters. These conditions ensure the IS co-elutes with AQ but separates from the key impurity Desethylamodiaquine .

LC-MS/MS Parameters
ParameterSettingRationale
Column Agilent Zorbax SB-CN or Hypersil Gold C18 (50 x 4.6 mm, 3.5 µm)CN columns offer orthogonal selectivity for polar amines like AQ.
Mobile Phase A 20 mM Ammonium Formate + 0.1% Formic Acid (pH 2.[3][5]6)Low pH suppresses silanol activity; buffer maintains ionization reproducibility.
Mobile Phase B AcetonitrileStandard organic modifier for reverse phase.
Flow Rate 0.5 mL/minOptimal for ESI desolvation.
Ionization ESI Positive ModeAQ is a basic amine; protonation is highly efficient.
MRM (AQ) m/z 356.1 → 283.1Quantifier transition (Loss of diethylamine).
MRM (AQ-d10) m/z 366.2 → 293.2Corresponding transition for deuterated IS.
Validation Criteria (Self-Validating System)
  • IS Response Consistency: The peak area of AQ-d10 in all samples (Standards, QCs, and API samples) must be within ±15% of the mean IS response in the calibration curve.

    • Troubleshooting: If IS response drops in API samples >20%, you have Matrix Suppression . Dilute the sample further or switch to a stronger wash solvent.

  • Linearity: The method must demonstrate linearity (

    
    ) for impurities in the range of 0.05% to 1.0% relative to API.
    

Impurity Profiling Logic

Understanding the degradation pathway helps in identifying which impurities require the IS correction most.

Impurity_Pathway AQ Amodiaquine (API) (m/z 356) DEAQ Desethylamodiaquine (Metabolite/Impurity) (m/z 328) AQ->DEAQ Dealkylation (-C2H5) N_Oxide Amodiaquine N-oxide (Oxidative Degradant) (m/z 372) AQ->N_Oxide Oxidation (+O) Dimer AQ Dimer (Process Impurity) (Late Eluter) AQ->Dimer Coupling

Caption: Primary impurity pathways. AQ-d10 compensates for matrix effects primarily for AQ and N-oxide; DEAQ-d5 is recommended if DEAQ is the critical quality attribute.

References

  • World Health Organization (WHO). (2022). The International Pharmacopoeia - Amodiaquine Hydrochloride.[1][6] Retrieved from [Link][7]

  • Kaewkhao, N., et al. (2025). "A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper." International Journal of Analytical Chemistry. Retrieved from [Link]

  • Hodel, E.M., et al. (2009). "Simultaneous determination of amodiaquine and its active metabolite desethylamodiaquine in human plasma by HPLC-UV.
  • BioPharma Services. (2023). "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?" Retrieved from [Link]

Sources

Application

Application Note: Optimized Solid Phase Extraction (SPE) Protocols for Nitrophenols in Biological Fluids

Abstract & Scientific Rationale Nitrophenols are critical biomarkers for exposure to organophosphate pesticides (e.g., parathion, methyl parathion) and industrial pollutants. In biological fluids, they present a dual cha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Nitrophenols are critical biomarkers for exposure to organophosphate pesticides (e.g., parathion, methyl parathion) and industrial pollutants. In biological fluids, they present a dual challenge:

  • Conjugation: In urine, >80% of nitrophenols exist as glucuronide or sulfate conjugates, requiring hydrolysis.

  • Acidity & Polarity: With

    
     values ranging from ~7.15 (p-Nitrophenol) to ~4.0 (2,4-DNP), these compounds are weak acids. Traditional C18 silica sorbents often suffer from "breakthrough" due to the polar nature of these analytes, particularly when the matrix pH is uncontrolled.
    

This guide presents two validated protocols. Protocol A (Polymeric Reversed-Phase) is designed for high-throughput screening. Protocol B (Mixed-Mode Anion Exchange) is the "Gold Standard" for complex matrices, utilizing a "catch-and-release" mechanism based on pH switching to eliminate neutral interferences.

Sample Pre-treatment (Critical)

Direct extraction without pre-treatment leads to >70% underestimation of total body burden due to conjugation.

Urine Hydrolysis (Deconjugation)

Target: Cleavage of Glucuronide/Sulfate bonds.

ParameterEnzymatic Method (Preferred)Acid Hydrolysis ( Rapid/Harsh )
Reagent

-Glucuronidase (Helix pomatia or E. coli)
6N HCl
Buffer/pH Acetate Buffer (pH 5.0)N/A (Final pH < 1)
Temp/Time 37°C for 4–16 hours (or 60°C for 2 hrs)90°C for 1 hour
Pros/Cons Gentle, protects labile compounds. Slower.Fast, inexpensive. Can degrade labile analytes.

Step-by-Step Enzymatic Hydrolysis:

  • Aliquot 1.0 mL Urine.

  • Add 1.0 mL Acetate Buffer (1.0 M, pH 5.0) containing

    
    -Glucuronidase (>2,000 units/mL).
    
  • Add Internal Standard (e.g., p-Nitrophenol-d4).

  • Incubate at 37°C for 4 hours.

  • Stop Reaction: Add 200 µL cold Acetonitrile or adjust pH (see SPE section).

Plasma/Serum Protein Precipitation

Target: Release protein-bound analytes.

  • Aliquot 200 µL Plasma.

  • Add 600 µL cold 1% Formic Acid in Acetonitrile (3:1 ratio).

  • Vortex vigorously (1 min) and Centrifuge (10,000 x g, 10 min).

  • Collect supernatant. Note: Dilute supernatant 1:1 with water before SPE to reduce organic strength.

SPE Sorbent Selection Logic

The choice of sorbent dictates the separation mechanism.

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): Uses a copolymer (e.g., N-vinylpyrrolidone and divinylbenzene). Retains polar nitrophenols better than C18. Mechanism: Hydrophobic retention.[1][2]

  • Mixed-Mode Strong Anion Exchange (MAX/PAX): Combines hydrophobic polymer with quaternary amine (

    
    ) groups. Mechanism:  Ion-exchange (primary) + Hydrophobic (secondary).
    

Decision Matrix:

  • Routine Screening?

    
     Use Protocol A (HLB) .
    
  • Dirty Matrix / Low LOD Required?

    
     Use Protocol B (MAX) .
    

Experimental Protocols

Protocol A: Polymeric Reversed-Phase (High Throughput)

Sorbent: 30mg or 60mg Polymeric HLB (e.g., Oasis HLB, Strata-X).

Theory: We acidify the sample to pH < 4. At this pH, Nitrophenols (


 4–7) are protonated (neutral) and bind to the hydrophobic polymer.
  • Sample Prep: Adjust hydrolyzed urine or plasma supernatant to pH 3.0 using dilute HCl or Formic Acid.

  • Conditioning: 1 mL Methanol

    
     1 mL Water (pH 3).
    
  • Load: Pass sample at 1 mL/min.

  • Wash: 1 mL 5% Methanol in Water (0.1% Formic Acid). Removes salts and highly polar interferences.

  • Dry: Apply vacuum for 2-5 mins.

  • Elute: 2 x 500 µL Methanol.

  • Post-Elution: Evaporate under Nitrogen at max 40°C (Nitrophenols are semi-volatile; avoid high heat). Reconstitute in Mobile Phase.

Protocol B: Mixed-Mode Strong Anion Exchange (High Purity)

Sorbent: 30mg Mixed-Mode MAX (e.g., Oasis MAX, Strata-X-A).

Theory (The "Lock and Key"):

  • Load (pH > 8): Nitrophenols are ionized (Anions). They "lock" onto the positively charged sorbent.

  • Wash 1 (High pH): Removes neutral interferences.

  • Wash 2 (Organic): Removes hydrophobic interferences while analyte stays locked by charge.

  • Elute (Low pH): We acidify the solvent. Nitrophenol becomes neutral, breaking the ionic bond and eluting.

StepSolvent / ActionMechanistic Purpose
1.[3][4][5] Prep Adjust Sample to pH 9.0 (using NH4OH).Ionizes Nitrophenols (

).
2. Condition 1 mL MeOH

1 mL Water.
Solvates sorbent.
3.[2] Load Load Sample (Low vacuum).Analyte binds via Anion Exchange .
4. Wash 1 1 mL 5% NH4OH in Water.Removes proteins/salts; Analyte retained.
5. Wash 2 1 mL Methanol.[1]Critical Step: Removes neutral hydrophobic matrix (lipids) that would co-elute in Protocol A. Analyte remains bound by charge.
6. Elute 2 x 500 µL 2% Formic Acid in Methanol .Acid neutralizes analyte (

), breaking ionic bond.

Visualized Workflows

Diagram 1: Sample Preparation & Extraction Logic

SPE_Workflow Sample Biological Sample (Urine/Plasma) PreTreat Pre-Treatment (Hydrolysis/Precipitation) Sample->PreTreat Check_pKa Check Analyte pKa (p-Nitrophenol ~7.1) PreTreat->Check_pKa Route_A Protocol A: Reverse Phase (Target: Neutrals) Check_pKa->Route_A Routine Screen Route_B Protocol B: Anion Exchange (Target: Acids) Check_pKa->Route_B High Purity Needed Step_A1 Acidify Sample (pH < 3) Analyte -> Neutral Route_A->Step_A1 Step_B1 Basify Sample (pH > 9) Analyte -> Anion (-) Route_B->Step_B1 Wash_A Wash: 5% MeOH (Removes Salts) Step_A1->Wash_A Wash_B Wash 1: Base/Water Wash 2: 100% MeOH (Removes Neutrals) Step_B1->Wash_B Elute_A Elute: 100% MeOH Wash_A->Elute_A Elute_B Elute: 2% Formic in MeOH (Neutralize to Release) Wash_B->Elute_B

Caption: Decision tree for selecting between Reverse Phase (HLB) and Mixed-Mode (MAX) protocols based on matrix complexity.

Diagram 2: Mixed-Mode "Catch and Release" Mechanism

MAX_Mechanism Load LOAD pH 9 (Ar-O⁻) Sorbent Sorbent (N+) Load->Sorbent Ionic Bond Wash WASH MeOH (Retains Ar-O⁻) Wash->Sorbent Neutrals Removed Elute ELUTE pH 2 (Ar-OH) Sorbent->Elute Bond Broken

Caption: The MAX protocol utilizes pH switching to lock the analyte during aggressive organic washing, then releases it by neutralization.

Analytical Validation & QC

To ensure scientific integrity, the following criteria must be met:

  • Linearity: 0.5 – 100 ng/mL (

    
    ).
    
  • Recovery: Absolute recovery should exceed 85% for Protocol B and 80% for Protocol A.

  • Matrix Effects: Calculate Matrix Factor (MF).

    • Protocol B typically yields MF of 0.9–1.1 (minimal suppression).

    • Protocol A may yield MF < 0.8 in urine due to co-eluting pigments.

Cautionary Note on Volatility: Nitrophenols are prone to sublimation. When evaporating the elution solvent:

  • Do NOT use vacuum concentrators with heat > 45°C.

  • Use Nitrogen blow-down at ambient temperature or max 35°C.

  • Add 10 µL of ethylene glycol as a "keeper" solvent if evaporating to dryness is absolutely necessary.

References

  • Centers for Disease Control and Prevention (CDC). (2002).[5][6] Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion. Environmental Health Perspectives.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol.

  • Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note.

  • Agilent Technologies. (2011). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Application Note.

  • Thermo Fisher Scientific. (n.d.). SPE for Biological Fluids: Application Brief.

Sources

Method

Application Note: LC-MS/MS Quantification of 2-[(Ethylamino)methyl]-4-nitrophenol Impurity in Amodiaquine API

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and pharmacokinetic analysis of antimalarial therapeutics. Executive Summary This protocol details t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and pharmacokinetic analysis of antimalarial therapeutics.

Executive Summary

This protocol details the separation and quantification of 2-[(Ethylamino)methyl]-4-nitrophenol (a key synthesis precursor and potential impurity) in Amodiaquine Hydrochloride active pharmaceutical ingredient (API).[1]

The method utilizes 2-[(Ethylamino)methyl]-4-nitrophenol-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability.[1] The workflow ensures the critical chromatographic resolution of the trace impurity from the high-abundance API matrix (Amodiaquine) to prevent ion suppression in the electrospray source.[1]

Key Analytical Challenges & Solutions
ChallengeScientific Solution
Matrix Interference Amodiaquine is a basic drug (pKa ~9.[1]2) that can overload columns.[1] We employ a high-capacity C18 column with a gradient that elutes the polar impurity early while retaining the hydrophobic drug, diverting the API to waste if necessary.[1]
Ion Suppression Co-elution of the API with the impurity would quench the impurity signal.[1] The method achieves a retention time delta ($ \Delta t_R $) of >2.0 minutes between the impurity and the API.[1][2]
Precision Use of the d5-deuterated analog locks the quantitation, compensating for extraction efficiency and ESI fluctuations.[1]

Chemical Context & Mechanism

Amodiaquine is synthesized via a Mannich reaction involving 4,7-dichloroquinoline and 4-amino-2-(diethylaminomethyl)phenol.[1] The analyte 2-[(Ethylamino)methyl]-4-nitrophenol represents a specific precursor or degradation intermediate where the nitro group has not yet been reduced to the amine required for coupling, or the alkyl chain is mono-ethyl rather than di-ethyl.[1]

Because nitrophenols can possess genotoxic potential, their control at trace levels (ppm) is critical.[1]

Workflow Logic Diagram

G Sample Amodiaquine API (High Conc.) Mix Sample Preparation (Spike IS) Sample->Mix Impurity Impurity Target (Trace Levels) Impurity->Mix IS Internal Standard (d5-Analog) IS->Mix LC HPLC Separation (C18 Column) Mix->LC Injection Sep_Imp Early Elution: Impurity + d5-IS LC->Sep_Imp t = 2-4 min Sep_API Late Elution: Amodiaquine LC->Sep_API t = 8-10 min MS MS/MS Detection (MRM Mode) Sep_Imp->MS Quantification Sep_API->MS Divert/Monitor

Figure 1: Analytical workflow ensuring separation of the trace impurity from the bulk drug substance.

Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Analyte: 2-[(Ethylamino)methyl]-4-nitrophenol (Reference Standard).[1][3]

  • Internal Standard: 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (Isotopic purity >99%).[1]

  • Matrix: Amodiaquine Hydrochloride USP/EP.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Instrumentation[1]
  • HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Column: Waters XSelect CSH C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent charged-surface hybrid column for improved peak shape of basic compounds.

Chromatographic Conditions

The method uses a gradient elution to separate the polar nitrophenol from the hydrophobic amodiaquine.[1]

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.[1]0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Run Time 12.0 minutes

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Event
0.0 95 5 Initial Hold
1.0 95 5 Start Gradient
6.0 10 90 Elute Amodiaquine
8.0 10 90 Wash
8.1 95 5 Re-equilibration

| 12.0 | 95 | 5 | End |[1]

Rationale: The impurity (Nitrophenol) is less hydrophobic and will elute early (approx. 3-4 min).[1] Amodiaquine, containing the quinoline ring, is significantly more hydrophobic and will elute later (approx. 6-7 min) during the high-organic ramp.[1]

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. While phenols are often analyzed in negative mode, the secondary amine in the side chain (ethylaminomethyl) allows for efficient protonation [M+H]+ in positive mode, which generally offers better sensitivity for this class of compounds.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Role
Impurity 197.1151.125Quantifier
197.1122.135Qualifier
Impurity-d5 202.1156.125Internal Std
Amodiaquine 356.1283.130Monitoring

Note: The transition 197 -> 151 likely corresponds to the loss of the nitro group or the ethylamine tail.[1] The d5 label is likely on the ethyl group or the phenol ring; ensure the product ion retains the deuterium label for valid IS tracking.[1]

Method Validation & Performance

Self-Validating Logic: The use of the d5-IS provides an internal check. If the retention time of the d5-IS shifts significantly (>0.1 min) relative to the analyte, or if the IS signal drops by >50%, the injection is flagged for matrix suppression.[1]

System Suitability Criteria[1]
  • Resolution (Rs): > 5.0 between Impurity and Amodiaquine.

  • Tailing Factor: < 1.5 for the Impurity peak.

  • Precision: %RSD of peak area ratio (Analyte/IS) < 5.0% for 6 replicates.

Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of 2-[(Ethylamino)methyl]-4-nitrophenol in 10 mL Methanol (1 mg/mL).

  • IS Working Solution: Dilute d5-analog to 1 µg/mL in 50:50 Methanol:Water.

  • Sample Prep:

    • Weigh 50 mg Amodiaquine API.[1]

    • Dissolve in 50 mL of Mobile Phase A (Water/Buffer).[1]

    • Crucial Step: Spike 50 µL of IS Working Solution into 1 mL of the sample solution.

    • Vortex and Centrifuge (10,000 rpm, 5 min) to remove insolubles.

    • Transfer supernatant to HPLC vial.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Impurity & API Gradient too steep or column overloaded.Use a "shallower" gradient at the beginning (hold 5% B for 2 mins). Reduce injection volume.
Low IS Recovery Ion suppression from Amodiaquine tailing.[1]Ensure Amodiaquine elutes after the impurity. Switch to a Phenyl-Hexyl column for better selectivity of the aromatic nitro group.
Peak Broadening pH mismatch.[1]Ensure Mobile Phase A is buffered (Ammonium Formate) to stabilize the ionization state of the amine.[1]

References

  • Development of a green HPLC method for the analysis of artesunate and amodiaquine impurities. Journal of Pharmaceutical and Biomedical Analysis, 2020.[1][4]

  • Characterisation and Identification of Process Related Impurity in Amodiaquine Hydrochloride. Prime Scholars, 2015.

  • Process Development for the Manufacture of the Antimalarial Amodiaquine. American Chemical Society (ACS) Omega, 2023.[1] [1]

  • PubChem Compound Summary: 2-[(Ethylamino)methyl]-4-nitrophenol. National Library of Medicine.[1]

Sources

Application

Application Note: Optimizing ESI Source Parameters for Deuterated Nitrophenol Detection

Part 1: Executive Summary & Core Directive The Challenge: Nitrophenols are toxic environmental contaminants and metabolic byproducts. Their detection by LC-MS/MS is complicated by their acidic nature and the inherent ins...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Nitrophenols are toxic environmental contaminants and metabolic byproducts. Their detection by LC-MS/MS is complicated by their acidic nature and the inherent instability of negative mode Electrospray Ionization (ESI-). The use of deuterated internal standards (e.g., 4-Nitrophenol-d4) is mandatory for accurate quantitation to correct for matrix effects. However, improper source optimization leads to corona discharge, signal suppression, and poor precision, rendering the internal standard ineffective.

The Solution: This guide moves beyond generic "autotune" procedures. It provides a targeted protocol for stabilizing the [M-H]⁻ ion of deuterated nitrophenols. We focus on the "Discharge Threshold" and "Desolvation Sweet Spot"—the two critical variables that determine sensitivity in negative mode analysis.

Part 2: Scientific Foundation & Mechanism

To optimize detection, one must understand the ionization physics of nitrophenols.

The Ionization Mechanism: Deprotonation

Nitrophenols possess a phenolic hydroxyl group with a pKa of approximately 7.15 (for 4-nitrophenol). The electron-withdrawing nitro group stabilizes the negative charge on the phenoxide ion. Therefore, Negative Mode ESI is the required ionization technique.

The mechanism relies on the formation of droplets where the pH is sufficiently high (or the gas phase proton affinity is sufficiently low) to strip a proton, yielding the molecular ion


.
The Deuterium Isotope Effect

We use deuterated analogs (e.g., 4-Nitrophenol-d4,


 143) to quantify the native analyte (

139).
  • Mass Shift: The deuterium substitution provides a +4 Da shift, preventing crosstalk with the native signal.

  • Chromatographic Shift: Deuterium is slightly less lipophilic than hydrogen. In Reverse Phase LC, d4-nitrophenol may elute slightly earlier than the native compound. Source parameters must be robust enough to handle this slight temporal separation if matrix suppression zones shift.

The "Corona Discharge" Risk

In negative mode, the capillary voltage required to form a Taylor Cone is often close to the voltage that induces electrical breakdown (Corona Discharge) in the surrounding gas. Discharge creates a blue glow (plasma) at the capillary tip, resulting in:

  • High chemical background noise.

  • Loss of analyte signal (ions are neutralized by the plasma).

  • Damage to the capillary tip.

Diagram 1: ESI(-) Ionization & Failure Modes This diagram illustrates the successful ionization pathway versus the discharge failure mode.

ESI_Mechanism Solution Nitrophenol Solution (pH > pKa) TaylorCone Taylor Cone Formation Solution->TaylorCone Droplets Charged Droplets (Solvent Evaporation) TaylorCone->Droplets HighVolt Excessive Capillary Voltage TaylorCone->HighVolt Coulomb Coulomb Fission (Ion Release) Droplets->Coulomb Optimum Temp/Gas Detection Detection of [M-H]- Coulomb->Detection Discharge Corona Discharge (Plasma Formation) HighVolt->Discharge SignalLoss Signal Suppression & Noise Discharge->SignalLoss

Caption: Pathway A (Green) represents successful deprotonation. Pathway B (Red) shows the failure mode where excessive voltage triggers corona discharge, destroying the signal.

Part 3: Optimization Protocol

This protocol is a self-validating loop. You will not just "set" values; you will "sweep" them to find the stable plateau.

Phase 1: Preparation
  • Standard: Prepare a 1 µg/mL solution of 4-Nitrophenol-d4 in 50:50 Methanol:Water (with 5mM Ammonium Acetate to ensure pH ~7).

  • Delivery: Use a syringe pump infused directly into the source at 10 µL/min (or tee-in with LC flow at analytical flow rates, e.g., 0.3 mL/min).

Phase 2: The Voltage Sweep (Critical Step)

Objective: Find the "Discharge Threshold."

  • Set the Mass Spectrometer to monitor

    
     143.0 (Parent) -> 113.0 (Fragment, loss of NO).
    
  • Start Capillary Voltage at -1.0 kV (very low). Signal should be near zero.

  • Increase voltage in -0.5 kV increments .

  • Observe: Signal will rise, plateau, and then suddenly become erratic or drop while noise spikes.

  • Set Point: Your optimal voltage is 0.5 kV less negative than the onset of instability.

Data Table 1: Typical Voltage Response Profile (Negative Mode)

Capillary Voltage (kV)Signal Intensity (cps)Noise Level (cps)Status
-1.050050Too Low (No Spray)
-2.025,000100Onset of Ionization
-2.5150,000150Stable Region
-3.0165,000200Optimal Plateau
-3.5170,0005,000Pre-Discharge Noise
-4.520,00050,000Corona Discharge (FAIL)

Note: In negative mode, lower voltages (-2.5 to -3.0 kV) are often superior to standard positive mode voltages (-4.0 kV).

Phase 3: Thermal & Gas Optimization

Nitrophenols are semi-volatile but require heat to desolvate from aqueous buffers.

  • Desolvation Gas (Nitrogen): Set to high flow (800-1000 L/hr or equivalent). High flow suppresses discharge mechanically.

  • Temperature: Ramp from 300°C to 550°C.

    • Caution: If the signal drops at high temp, you may be thermally degrading the nitro-group.

    • Target: Select the lowest temperature that achieves 90% of maximum signal to preserve emitter life.

Phase 4: Declustering Potential (Cone Voltage)

This is the most common error source. The nitro group is labile.

  • Experiment: Ramp Cone Voltage from 10V to 60V.

  • Observation: Monitor both the molecular ion (

    
     143) and the in-source fragment (loss of NO2).
    
  • Selection: Choose the voltage where the Molecular Ion is maximal, and the in-source fragment is <5% of the total ion current.

Part 4: Validated Workflow Diagram

Diagram 2: Optimization Logic Flow Follow this decision tree to ensure the method is robust before running samples.

Optimization_Flow Start Start: Infuse d4-Nitrophenol (1 µg/mL) VoltageSweep Step 1: Voltage Sweep (-1.0 to -4.5 kV) Start->VoltageSweep CheckDischarge Check: Is Baseline Noise High? VoltageSweep->CheckDischarge ReduceVolt Action: Reduce Voltage by 0.5 kV CheckDischarge->ReduceVolt Yes (Discharge) TempSweep Step 2: Temp/Gas Sweep (Max Signal vs Stability) CheckDischarge->TempSweep No (Stable) ReduceVolt->CheckDischarge ConeCheck Step 3: Cone Voltage Check (Monitor In-Source Fragmentation) TempSweep->ConeCheck FragmentCheck Check: Is [M-NO2]- > 5%? ConeCheck->FragmentCheck ReduceCone Action: Lower Cone Voltage FragmentCheck->ReduceCone Yes (Frag High) Final Final Method: Voltage: -2.8kV Temp: 400°C Cone: Optimized FragmentCheck->Final No (Intact Ion) ReduceCone->ConeCheck

Caption: Logic flow for tuning. Note the feedback loops (Red) that prevent running with discharge or fragmentation.

Part 5: References & Authoritative Grounding

  • US EPA Method 528. "Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS."[1] (While GC-focused, the extraction and chemical properties cited are foundational for LC-MS method development).

  • Kiontke, A. et al. "Electrospray Ionization Efficiency is Dependent on Different Molecular Descriptors." Journal of the American Society for Mass Spectrometry, 2016. (Explains the pKa dependence of ESI- response).

  • Cech, N. B., & Enke, C. G. "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews, 2001. (The authoritative text on ESI mechanisms and droplet formation).

  • Agilent Technologies. "Optimizing the Electrospray Ionization Source for Negative Ion Mode." Technical Overview. (General guide on mitigating corona discharge).

Sources

Method

Application Note: Achieving High-Accuracy Quantification Using d5-Labeled Internal Standards for Relative Response Factor (RRF) Calculation

Abstract This application note provides a detailed protocol and scientific rationale for the calculation of the Relative Response Factor (RRF) using a deuterium-labeled (d5) internal standard. This methodology is critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the calculation of the Relative Response Factor (RRF) using a deuterium-labeled (d5) internal standard. This methodology is critical for accurate and precise quantification in chromatography, particularly in mass spectrometry-based assays common in drug development and bioanalysis. We will delve into the core principles of isotope dilution mass spectrometry, the advantages of using stable isotope-labeled standards, and a step-by-step guide for experimental execution and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative analytical methods.

Introduction: The Imperative for Accurate Quantification

In the realm of pharmaceutical and bioanalytical research, the precise measurement of an analyte's concentration is paramount for making critical decisions in drug discovery, development, and clinical trials.[1][2] Analytical techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity. However, they are susceptible to variations arising from sample preparation, matrix effects, and instrumental drift.[2][3][4] To counteract these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[4][5]

The ideal internal standard behaves identically to the analyte throughout the entire analytical process, from extraction to detection.[5][6] Stable isotope-labeled (SIL) internal standards, such as those containing deuterium (e.g., d5-labeled), are considered the "gold standard" for this purpose.[1][2][7] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[2][8] This near-perfect mimicry allows for highly accurate and precise quantification through the principle of isotope dilution mass spectrometry (IDMS).[2]

The Relative Response Factor (RRF) is a crucial parameter that accounts for the difference in signal response between an analyte and its internal standard or a reference compound.[9][10][11] By establishing the RRF, one can accurately quantify the analyte even if the detector's sensitivity to the two compounds differs.[9][12]

The Role and Advantages of d5-Labeled Internal Standards

A d5-labeled internal standard is a version of the analyte where five hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[2] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard while maintaining nearly identical chemical and physical properties.[3][8]

Key Advantages:

  • Correction for Sample Preparation Losses: Any loss of the analyte during extraction, cleanup, or transfer steps will be mirrored by a proportional loss of the d5-IS, keeping the analyte-to-IS ratio constant.[2][3]

  • Mitigation of Matrix Effects: In complex biological matrices, endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer source. The d5-IS experiences the same matrix effects, allowing for effective normalization of the signal.[3][8]

  • Compensation for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response are effectively corrected for by normalizing the analyte's signal to that of the co-eluting d5-IS.[2][6]

  • Enhanced Accuracy and Precision: The use of a d5-IS significantly improves the accuracy and precision of quantitative measurements, leading to more reliable and reproducible data.[3][8] This is a key consideration for regulated bioanalysis as outlined by the FDA and other regulatory bodies.[1][8]

Theoretical Framework: The Mathematics of RRF

The Response Factor (RF) of a compound is the ratio of its peak area to its concentration.[10][12][13]

Equation 1: Response Factor (RF)

The Relative Response Factor (RRF) is the ratio of the response factor of the analyte to the response factor of the internal standard.[12][13][14]

Equation 2: Relative Response Factor (RRF)

In practice, the RRF is often determined from the slope of the calibration curves for the analyte and the internal standard.[9][12][14][15]

Equation 3: RRF from Calibration Curve Slopes

Once the RRF is established, the concentration of the analyte in an unknown sample can be calculated using the following formula:

Equation 4: Analyte Concentration Calculation using RRF

Experimental Protocol for RRF Determination

This protocol outlines the steps to determine the RRF of an analyte relative to its d5-labeled internal standard using LC-MS/MS.

Materials and Reagents
  • Analyte reference standard of known purity

  • d5-labeled internal standard of known purity

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or other appropriate mobile phase modifier

  • Control biological matrix (e.g., blank human plasma)

  • Calibrated pipettes and volumetric flasks

  • LC-MS/MS system

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh the analyte reference standard and dissolve it in a suitable solvent to a known volume.

  • d5-IS Stock Solution (e.g., 1 mg/mL): Accurately weigh the d5-labeled internal standard and dissolve it in a suitable solvent to a known volume.

  • Analyte Working Solutions: Prepare a series of at least five to eight working solutions by serially diluting the analyte stock solution. These solutions will be used to create the calibration curve and should cover the expected concentration range of the assay.[12][16]

  • d5-IS Working Solution: Prepare a working solution of the d5-IS at a concentration that will be used consistently across all samples (calibration standards, quality controls, and unknowns).[1][5]

Preparation of Calibration Standards
  • Pipette a fixed volume of the d5-IS working solution into a series of clean tubes.

  • Spike each tube with a different analyte working solution to create a calibration curve with at least five to eight non-zero concentration levels.[16]

  • Add a volume of the control biological matrix to each tube to mimic the sample matrix.

  • Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) consistently for all calibration standards.

  • Reconstitute the final extracts in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Develop a selective and sensitive LC-MS/MS method for the analyte and the d5-IS. This includes optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor/product ion transitions, collision energy).

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Acquire the data, recording the peak areas for both the analyte and the d5-IS at each concentration level.

Data Analysis and RRF Calculation
  • For each calibration standard, calculate the ratio of the analyte peak area to the d5-IS peak area.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression analysis on the calibration curve. The slope of this line represents the response of the analyte relative to the fixed concentration of the internal standard.

  • To determine the individual response factors, you can also plot the peak area of the analyte versus its concentration and the peak area of the d5-IS versus its (constant) concentration. The slopes of these lines will give you the individual response factors.

  • Calculate the RRF using the ratio of the slopes as described in Equation 3.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and validation.

Table 1: Example Calibration Data for RRF Calculation

Analyte Conc. (ng/mL)Analyte Peak Aread5-IS Peak AreaPeak Area Ratio (Analyte/IS)
1.010,500505,0000.0208
2.526,200510,0000.0514
5.051,500500,0000.1030
10.0103,000495,0000.2081
25.0255,000502,0000.5080
50.0510,000498,0001.0241
100.01,020,000501,0002.0359

Diagram 1: Experimental Workflow for RRF Determination

RRF_Workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Calculation stock_analyte Analyte Stock work_analyte Analyte Working Stds stock_analyte->work_analyte stock_is d5-IS Stock work_is d5-IS Working Std stock_is->work_is cal_standards Prepare Calibration Standards work_analyte->cal_standards work_is->cal_standards extraction Sample Extraction cal_standards->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Areas) lcms->data_proc cal_curve Construct Calibration Curve data_proc->cal_curve rrf_calc Calculate RRF (Slope Ratio) cal_curve->rrf_calc

Caption: Workflow for determining the Relative Response Factor (RRF).

Diagram 2: Logical Relationship in RRF Calculation

RRF_Logic Analyte Analyte Signal (Peak Area) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS d5-IS Signal (Peak Area) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Corrected by RRF Relative Response Factor (RRF) RRF->Concentration Applied to

Caption: Relationship between signals, ratio, and RRF for quantification.

Trustworthiness and Self-Validating Systems

A robust analytical method is a self-validating one. The principles outlined here are in alignment with regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[1][17][18][19][20]

Key Validation Parameters:

  • Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components.[1][20]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) must be within acceptable limits, typically ±15% (±20% at the Lower Limit of Quantification, LLOQ).[16][21]

  • Calibration Curve: The relationship between the response and the concentration should be well-defined over the intended analytical range.[16][22]

  • Stability: The analyte and internal standard must be stable in the biological matrix under the conditions of sample handling, storage, and analysis.

By systematically evaluating these parameters during method validation, the trustworthiness of the RRF and the subsequent quantitative data is ensured.

Conclusion

The use of a d5-labeled internal standard for the calculation of the Relative Response Factor is a powerful and reliable strategy for achieving high-accuracy quantitative results in analytical chemistry. This approach effectively compensates for the inherent variabilities in sample preparation and instrumental analysis, particularly in complex matrices. By following the detailed protocol and understanding the underlying scientific principles, researchers and drug development professionals can ensure the integrity and reliability of their bioanalytical data, leading to more informed and confident decision-making. The unparalleled benefits in data integrity are critical for both research and regulated drug development environments.[2]

References

  • Relative Response Factor: Accurate Quantification in Chromatography - Separation Science. (2024, October 15). Retrieved February 21, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved February 21, 2026, from [Link]

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline. (2025, February 18). Retrieved February 21, 2026, from [Link]

  • How to establish a Relative Response Factor (RRF)? - YouTube. (2022, March 30). Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 21, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 21, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved February 21, 2026, from [Link]

  • Determining response factors - Chromatography Forum. (2007, June 21). Retrieved February 21, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved February 21, 2026, from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (2013, April). Retrieved February 21, 2026, from [Link]

  • Internal Standards: Strategies From the Frontline - Separation Science. (2023, December 8). Retrieved February 21, 2026, from [Link]

  • Determination of Response factors of Impurities in Drugs by HPLC - Veeprho. (2021, January 14). Retrieved February 21, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved February 21, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved February 21, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (2011). Retrieved February 21, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June). Retrieved February 21, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved February 21, 2026, from [Link]

  • Liquid Chromatography | How to Use Internal Standards - Mason Technology. (2024, December 16). Retrieved February 21, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. (n.d.). Retrieved February 21, 2026, from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? - SCION Instruments. (2023, August 10). Retrieved February 21, 2026, from [Link]

  • Relative Response Factor | How to apply on FID with Mole Basis | Part 1 - YouTube. (2021, January 2). Retrieved February 21, 2026, from [Link]

  • Relative Response Factor | How to apply on FID with Weight Basis - YouTube. (2021, January 23). Retrieved February 21, 2026, from [Link]

  • Relative Response Factor (RRF) in HPLC - MicroSolv Technology Corporation. (2026, February 11). Retrieved February 21, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved February 21, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved February 21, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved February 21, 2026, from [Link]

  • Relative Response Factor Based On Internal Standard - ResearchGate. (2019, May 27). Retrieved February 21, 2026, from [Link]

  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). Retrieved February 21, 2026, from [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020, July 15). Retrieved February 21, 2026, from [Link]

  • Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing - Eurofins. (n.d.). Retrieved February 21, 2026, from [Link]

  • Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd. (2021, March 19). Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Peak Shape Optimization: 2-[(Ethylamino)methyl]-4-nitrophenol-d5

Content Type: Technical Support Knowledge Base Target Audience: Analytical Chemists, DMPK Scientists, Method Development Leads Last Updated: February 21, 2026 Executive Summary The analysis of 2-[(Ethylamino)methyl]-4-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Knowledge Base Target Audience: Analytical Chemists, DMPK Scientists, Method Development Leads Last Updated: February 21, 2026

Executive Summary

The analysis of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 presents a classic "push-pull" chromatographic challenge. As a zwitterionic molecule containing both a basic secondary amine and an acidic nitrophenol group, it is highly susceptible to secondary interactions with stationary phases.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions causing peak tailing, fronting, and splitting for this specific analyte.

Tier 1: The Diagnostic Matrix

Identify your issue immediately using the symptom patterns below.

SymptomVisual CharacteristicPrimary CauseImmediate Action
Tailing (As > 1.5) Peak rises sharply but falls slowly (shark fin).Silanol Interaction. The protonated amine is binding to residual silanols on the silica surface.[1][2]Add Buffer: Switch from 0.1% Formic Acid to 10mM Ammonium Formate (pH 3.5).
Fronting (As < 0.9) Peak rises slowly but falls sharply.Solvent Mismatch. Sample diluent is "stronger" (more organic) than the initial mobile phase.Dilute: Reconstitute sample in 100% Aqueous Mobile Phase A.
Split Peak Peak has a shoulder or double apex.pH Instability. The analyte is partially ionizing near its pKa.Adjust pH: Move mobile phase pH at least 2 units away from the amine pKa (~9.5) or phenol pKa (~7).
Broadening Peak is symmetrical but excessively wide.Low Efficiency. Poor mass transfer or extra-column volume.Check Hardware: Inspect fittings/tubing. Verify column equilibration.

Tier 2: The Mechanistic Deep Dive

To fix the peak shape, you must understand the molecular war happening inside your column.

The "Zwitterionic" Trap

Your analyte contains two competing functional groups:

  • Secondary Amine: Highly basic. At standard LC-MS pH (acidic), it is protonated (

    
    ).
    
  • Nitrophenol: The nitro group is electron-withdrawing, increasing the acidity of the phenol.[3]

The Mechanism of Tailing

The most common issue with this molecule is secondary silanol interaction . Even on "end-capped" C18 columns, residual silanol groups (


) exist.
  • The Interaction: The positively charged amine (

    
    ) is electrostatically attracted to the negatively charged silanol (
    
    
    
    ).
  • The Result: This non-hydrophobic retention mechanism holds onto a portion of the analyte population longer than the rest, creating a "tail."

Visualizing the Interaction Pathway

G Analyte Protonated Amine (Analyte+) StationaryPhase C18 Ligand (Hydrophobic) Analyte->StationaryPhase Primary Retention Silanol Residual Silanol (Si-O-) Analyte->Silanol Unwanted Electrostatic Bind MobilePhase Mobile Phase (Acidic pH) MobilePhase->Analyte Protonates Result_Good Sharp Peak (Ideal) StationaryPhase->Result_Good Result_Bad Tailing (Secondary Interaction) Silanol->Result_Bad

Figure 1: The dual-retention mechanism causing peak tailing. Ideally, only the green path occurs. The red path represents the amine-silanol interaction.

Tier 3: The Protocol Library

Protocol A: Mobile Phase Optimization (The "Ionic Shield")

Why: Simple organic acids (Formic Acid) provide protons but low ionic strength. You need ions to "shield" the silanols.

Recommended Composition:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.7).

  • Mobile Phase B: Acetonitrile (or Methanol) + 10 mM Ammonium Formate.

The Logic: The ammonium ions (


) act as a "sacrificial" cation. They flood the column and compete with your analyte's amine group for the silanol sites. Because 

is in vast excess (10 mM vs. your analyte's µM concentration), it effectively blocks the silanols, forcing your analyte to interact only with the C18 ligands.
Protocol B: Column Selection (Charged Surface Hybrid)

Why: Traditional C18 columns often fail with secondary amines.

The Solution: Use a Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH or similar).

  • Mechanism: These columns have a slight positive charge on the surface.[4]

  • Effect: The positive surface charge repels the protonated amine (

    
    ), preventing it from getting close enough to the surface silanols to interact. This drastically improves peak symmetry for basic compounds at low pH.
    
Protocol C: The Injection Solvent Strategy

Why: Fronting is often caused by the "Strong Solvent Effect." If you dissolve your nitrophenol derivative in 100% Methanol but start your gradient at 5% Methanol, the analyte will travel faster than the mobile phase initially, smearing the band.

Step-by-Step Fix:

  • Evaporate your stock solution (if in high organic).

  • Reconstitute in a solvent that matches your initial gradient conditions (e.g., 95% Water / 5% ACN).

  • Filter using a 0.2 µm PTFE or Nylon filter to prevent particulate tailing.

Tier 4: Frequently Asked Questions (FAQs)

Q1: Why does my d5-internal standard tail, but the native analyte looks fine?

  • Answer: This is chemically unlikely if both are pure. Isotopes (Deuterium vs. Hydrogen) have nearly identical pKa and lipophilicity.

    • Check 1:Concentration Overload. Are you spiking the IS at a much higher concentration than the analyte?

    • Check 2:Isobaric Interference. Is there a matrix interference at the d5 mass transition?

    • Check 3:Purity. Old deuterated standards can degrade. A degraded standard often exhibits peak splitting or tailing due to impurities eluting under the main peak.

Q2: Can I use Triethylamine (TEA) to fix the tailing?

  • Answer: NO. While TEA works for UV-HPLC, it is a disaster for LC-MS. It causes severe signal suppression (ion pairing) and will contaminate your mass spec source for weeks. Stick to Ammonium Formate or Ammonium Acetate.

Q3: Should I switch to High pH (pH 10)?

  • Answer: High pH (using Ammonium Hydroxide) deprotonates the amine, making it neutral, which eliminates silanol interactions. However , you must use a column rated for pH 10 (like hybrid silica or polymer). Standard silica dissolves above pH 8. If you have a hybrid column (e.g., BEH, CSH), high pH is an excellent alternative strategy.

References

  • Waters Corporation. (2026). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes.

  • Restek Corporation. (2018).[2] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Restek ChromaBLOGraphy.[2]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technical Guides.

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. (Contextualized via Waters CSH Technical Data).

  • Sigma-Aldrich (Merck). (2025). Impact of Mobile Phase Additives on LC-MS Sensitivity.[5] Supelco Technical Reports.

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues with 2-[(Ethylamino)methyl]-4-nitrophenol-d5

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting strategies and technical protocols for researchers, scientists, and drug development professionals encountering co-e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting strategies and technical protocols for researchers, scientists, and drug development professionals encountering co-elution issues with 2-[(Ethylamino)methyl]-4-nitrophenol-d5. As a deuterated stable isotope-labeled (SIL) internal standard, its chromatographic behavior is critical for the accuracy and reproducibility of quantitative analyses. This document addresses the dual challenges of resolving the internal standard from matrix interferences while ensuring it appropriately tracks its non-labeled analyte counterpart.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 and common chromatographic challenges.

Q1: What is 2-[(Ethylamino)methyl]-4-nitrophenol-d5 and what is its primary application?

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is the stable isotope-labeled form of 2-[(Ethylamino)methyl]-4-nitrophenol. The "-d5" indicates that five hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to the non-labeled analyte, it is expected to have the same behavior during sample extraction and ionization in the mass spectrometer.[2] This allows it to accurately correct for variations in sample preparation and matrix effects, leading to more precise and accurate quantification.[3]

Q2: I've observed a small, reproducible separation between my analyte and the d5-internal standard. Is this a problem?

Yes, this can be a significant problem. This phenomenon is known as the "deuterium isotope effect."[4] The slightly higher mass of deuterium can lead to minor changes in the molecule's physicochemical properties, which can cause it to elute slightly earlier or later than the non-deuterated analyte in reversed-phase chromatography.[3][5] If the analyte and internal standard elute at different times, they may be exposed to different levels of ion suppression or enhancement from co-eluting matrix components. This differential matrix effect invalidates the core assumption of using an SIL IS, potentially leading to scattered and inaccurate results.[5] The goal is to achieve complete co-elution.

Q3: My chromatogram shows a peak co-eluting with the internal standard. What are the first things I should check?

Before making significant changes to the method, it's crucial to perform a basic system health check to rule out common issues.[6] Peak shape problems can often be mistaken for co-elution.[7][8]

  • Assess Peak Shape: Look for signs of a problem that is not true co-elution, such as a gradual tail, which might indicate secondary interactions, versus a distinct shoulder, which is more likely an unresolved peak.[7]

  • Column Health: A contaminated column or a void at the column inlet can cause peak distortion. Try flushing the column with a strong solvent or reversing the column (if permitted by the manufacturer) to wash away contaminants from the inlet frit.[6]

  • Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible to prevent peak broadening that can mask separation.[9]

  • Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.[6]

Part 2: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Resolving co-eluting peaks is governed by the fundamental resolution equation, which shows that resolution (Rs) is a function of column efficiency (N), retention factor (k), and selectivity (α).[10][11]

Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

Of these factors, selectivity (α) , which describes the separation in retention times between two peaks, is the most powerful tool for eliminating co-elution.[11] Our troubleshooting strategy will focus on systematically altering parameters that have the greatest impact on selectivity.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing and resolving co-elution issues. The core principle is to change one parameter at a time to clearly evaluate its effect.[12]

Troubleshooting_Workflow A Co-elution Identified B Perform System Health Check (Q3 in FAQs) A->B C Is problem resolved? B->C D Optimize Mobile Phase (pH) C->D No K Resolution Achieved C->K Yes E Is problem resolved? D->E F Change Organic Modifier (ACN vs. MeOH) E->F No E->K Yes G Is problem resolved? F->G H Change Column Chemistry (e.g., C18 to Phenyl, PFP) G->H No G->K Yes I Is problem resolved? H->I J Consider Advanced Techniques (HILIC, Mixed-Mode) I->J No I->K Yes J->K

Caption: Logical workflow for troubleshooting co-elution.
Step 1: Manipulating Mobile Phase pH (High Impact)

The structure of 2-[(Ethylamino)methyl]-4-nitrophenol contains both a phenolic hydroxyl group (acidic, pKa ~7-8) and an ethylamino group (basic, pKa ~9-10). This makes its charge state, and therefore its retention in reversed-phase chromatography, highly dependent on the mobile phase pH.[13][14] Adjusting the pH is often the most effective first step to alter selectivity between it and an interferent.[15]

  • Principle of Operation:

    • At Low pH (e.g., pH 3): The amino group is protonated (positively charged), while the phenolic group is neutral. The molecule is highly polar and will have lower retention on a C18 column.

    • At Mid pH (e.g., pH 7): The amino group may be partially protonated, and the phenolic group may be partially ionized (negatively charged), depending on the exact pKa. This can lead to poor peak shape.

    • At High pH (e.g., pH 10): The amino group is neutral, while the phenolic group is deprotonated (negatively charged).

  • Actionable Advice:

    • If your current method is at low pH, try a buffered mobile phase at a higher pH (e.g., pH 8-10 with a pH-stable column). This will fundamentally change the charge state and interaction of your analyte with the stationary phase, likely having a dramatic effect on selectivity.

    • Conversely, if you are at high pH, move to a low pH (e.g., pH 2.5-3.5).

    • Perform a systematic pH screen from pH 3 to pH 10 (using appropriate columns and buffers) to find the optimal selectivity. (See Protocol 1).

Step 2: Changing the Organic Modifier

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase LC, but they provide different selectivities due to their unique chemical properties.[10]

  • Principle of Operation:

    • Acetonitrile: Acts primarily as a nonpolar solvent, with some dipole-dipole interaction capabilities.

    • Methanol: Is a protic solvent capable of hydrogen bonding.

  • Actionable Advice: If your current method uses acetonitrile, develop an equivalent gradient using methanol. The ability of methanol to engage in hydrogen bonding can alter the elution order of compounds, especially those with polar functional groups, thus resolving co-elution.[10]

Step 3: Changing the Stationary Phase (Column Chemistry)

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. This directly alters the stationary phase side of the analyte-stationary phase interaction, providing a powerful change in selectivity.[16]

  • Principle of Operation: Different stationary phases offer unique retention mechanisms beyond the simple hydrophobic interactions of a standard C18 column.

  • Actionable Advice & Column Selection:

    • Phenyl-Hexyl: Provides pi-pi interactions with aromatic rings. Since the analyte has a nitrophenol ring, this can significantly alter selectivity compared to a C18.

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It is an excellent choice for separating compounds with polar functional groups and aromatic rings.

    • Polar-Embedded: These columns (e.g., with amide or carbamate groups embedded in the alkyl chain) offer different selectivity for polar compounds and are often compatible with 100% aqueous mobile phases.

Selectivity_Concept cluster_0 Scenario A: C18 Column cluster_1 Scenario B: Phenyl Column A Analyte-d5 B Interferent C Interferent D Analyte-d5 T0 Injection T1 Time -> Exp Changing column chemistry alters selectivity (α), changing peak spacing and potentially elution order.

Caption: Impact of stationary phase on chromatographic selectivity.
Step 4: Advanced Chromatographic Techniques

For a highly polar compound like 2-[(Ethylamino)methyl]-4-nitrophenol, which may be poorly retained even on a C18 column, alternative chromatographic modes should be considered.[17][18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[19][20][21] It is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase.[22][23]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase. This allows for simultaneous manipulation of hydrophobic and electrostatic interactions, providing a very powerful tool for adjusting selectivity by changing both organic solvent concentration and mobile phase pH/ionic strength.[24][25]

Part 3: Managing the Deuterium Isotope Effect

As discussed in the FAQs, a slight separation between the analyte and the d5-internal standard can compromise data quality.[5] In this specific case, the goal is to reduce resolution to force co-elution.

  • Actionable Advice:

    • Confirm the Issue: First, ensure the separation is due to the isotope effect and not an impurity in the standard. Inject the IS solution alone and check for purity.

    • Use a Lower Efficiency Column: The slight separation may only be apparent on a high-efficiency UHPLC column. Switching to a column with larger particles (e.g., 5 µm) or a shorter length can increase peak widths just enough to ensure the analyte and IS peaks overlap completely.[4][5]

    • Minor Method Adjustments: Small changes to the mobile phase composition or temperature can sometimes be sufficient to merge the two peaks.[4]

Part 4: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluate the effect of pH on the separation of the analyte/IS from an interferent.

Materials:

  • HPLC/UHPLC system with UV or MS detector.

  • Analytical columns: One silica-based C18 stable at low pH (e.g., pH 2-8) and one hybrid/pH-stable C18 column for high pH (e.g., pH 2-11).

  • Mobile Phase A Buffers:

    • pH 3.0: 0.1% Formic acid in water.

    • pH 6.8: 10 mM Ammonium acetate in water.

    • pH 10.0: 10 mM Ammonium bicarbonate or 0.1% Ammonium hydroxide in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Sample: Solution containing the analyte and the deuterated internal standard, spiked into a blank matrix extract known to contain the interferent.

Procedure:

  • Low pH Condition:

    • Equilibrate the low-pH stable C18 column with a mobile phase of 95% A (0.1% Formic Acid) / 5% B.

    • Inject the sample.

    • Run a scouting gradient from 5% B to 95% B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes, then return to initial conditions and re-equilibrate.

    • Evaluate the resolution between the analyte/IS and the interfering peak.

  • Mid pH Condition:

    • Thoroughly flush the system and switch to the pH 6.8 buffer.

    • Equilibrate the column with 95% A (10 mM Ammonium Acetate) / 5% B.

    • Repeat the scouting gradient and evaluation as in Step 1.

  • High pH Condition:

    • Thoroughly flush the system and install the high-pH stable column.

    • Equilibrate the column with 95% A (pH 10 buffer) / 5% B.

    • Repeat the scouting gradient and evaluation as in Step 1.

  • Analysis: Compare the chromatograms from all three pH conditions. Identify the pH that provides the best selectivity (α) and baseline resolution. Fine-tune the gradient on the optimal pH condition to achieve the desired separation in the shortest possible run time.

Part 5: Data Summary Table

This table summarizes the expected impact of changing key chromatographic parameters.

Parameter ChangedPrimary Effect on...Rationale & Expected Outcome for 2-[(Ethylamino)methyl]-4-nitrophenol
Increase % Organic Retention (k)Decreases retention. The analyte becomes more soluble in the mobile phase.
Decrease % Organic Retention (k)Increases retention. A primary way to improve resolution if peaks are eluting too early (k < 2).[11]
Change pH Selectivity (α)High Impact. Changes the ionization state of the amino and phenol groups, altering polarity and interaction with the stationary phase. The most powerful tool for this specific molecule.[13][26]
Switch ACN to MeOH Selectivity (α)Medium Impact. Methanol's hydrogen bonding capability can alter interactions with polar functional groups, changing elution order relative to an interferent.[10]
Switch C18 to Phenyl/PFP Selectivity (α)High Impact. Introduces new separation mechanisms (e.g., pi-pi interactions), fundamentally changing selectivity.
Increase Temperature Efficiency (N), Retention (k)Decreases retention and viscosity. Can improve peak shape (efficiency) but may reduce resolution if selectivity is temperature-dependent.[12]
Use Smaller Particle Column Efficiency (N)Increases efficiency. Results in sharper peaks, which can improve resolution of closely eluting compounds. May reveal separation due to deuterium isotope effect.[10]
Part 6: References
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.

  • Waters Blog. (2020, July 2). Choosing the Correct Column for Chromatographic Selectivity.

  • Spectroscopy Online. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

  • Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity.

  • Journal of Separation Science. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.

  • Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products.

  • Buchi.com. Why HILIC is what your polar compounds need for purification.

  • Phenomenex. HILIC HPLC Column: Advanced HILIC Columns.

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.

  • BrainKart. (2018, February 14). Column Selectivity - Theory of Column Chromatography.

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • LCGC International. It's All About Selectivity.

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.

  • Analytical Separation Science - Educational and Technical Supplements (ASS-ETS). (2025, July 10). Selectivity.

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.

  • ResearchGate. (PDF) Mixed-Mode Chromatography.

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).

  • Thermo Fisher Scientific - UK. Mixed-Mode HPLC Columns.

  • PubMed. (2005, November 18). Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH.

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.

  • Benchchem. Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography.

  • Benchchem. Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.

  • Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach.

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

  • LCGC International. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).

  • LCGC International. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.

  • Agilent. GC Troubleshooting Guide Poster.

  • Agilent. Control pH During Method Development for Better Chromatography.

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds.

  • Rotachrom Technologies. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.

  • Santa Cruz Biotechnology. 2-[(Ethylamino)methyl]-4-nitrophenol | CAS 71130-60-4.

  • PubChemLite. 2-[(ethylamino)methyl]-4-nitrophenol (C9H12N2O3).

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.

  • MilliporeSigma. 2-[(dimethylamino)methyl]-4-nitrophenol | 2977-73-3.

  • Pharmaffiliates. CAS No : 71130-60-4 | Product Name : 2-[(Ethylamino)methyl]-4-nitrophenol.

  • PubChem - NIH. 2-(Ethylamino)-4-methylphenol | C9H13NO | CID 3016365.

  • ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol.

  • UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols.

  • Pharmaceutical Sciences. (2019, March 18). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extract.

  • Benchchem. Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites in Biological and.

  • ScienceDirect. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.

Sources

Troubleshooting

Technical Support Center: Minimizing Deuterium Isotope Effects in Nitrophenol Retention Times

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with deuterium isotope effects on the retention times of nitrophenols during chromatographi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with deuterium isotope effects on the retention times of nitrophenols during chromatographic analysis. As a self-validating system, this guide provides not only procedural steps but also the underlying scientific principles to empower users to make informed decisions and effectively troubleshoot their experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic behavior of deuterated nitrophenols.

Q1: Why does my deuterated nitrophenol standard elute at a different time than its non-deuterated counterpart?

This phenomenon is known as the chromatographic isotope effect, a consequence of the kinetic isotope effect (KIE).[1][2] The substitution of hydrogen (¹H) with deuterium (²H or D) results in a slightly stronger and shorter carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][3] This difference in bond energy and vibrational frequency alters the molecule's physicochemical properties, including its van der Waals radius and polarizability.[1] These subtle changes influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, leading to a shift in retention time.[1]

Q2: Should the deuterated nitrophenol always elute earlier?

In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their protiated (non-deuterated) analogs.[1][4][5] This is often referred to as an "inverse isotope effect".[1] The stronger C-D bond leads to weaker van der Waals interactions with the non-polar stationary phase, resulting in a shorter retention time.[1] However, in normal-phase liquid chromatography (NPLC) or with certain polar stationary phases, a "normal isotope effect" can be observed where the deuterated compound elutes later.[6] The direction of the shift is highly dependent on the specific interactions between the analyte, stationary phase, and mobile phase.

Q3: How significant is the retention time shift?

The magnitude of the retention time shift (Δt_R) is typically small but can be significant enough to cause issues with peak integration and quantification, especially in co-elution studies or when using deuterated internal standards.[1][5] The shift can range from a fraction of a second to several seconds.[5] Factors influencing the magnitude of the shift include the number and position of deuterium atoms in the molecule, the chromatographic conditions, and the nature of the stationary phase.[7][8]

Q4: Can I eliminate the deuterium isotope effect completely?

Completely eliminating the deuterium isotope effect is often not feasible, as it is an inherent property of the isotopic substitution. However, it is possible to minimize the effect to a negligible level or to achieve consistent and reproducible separation for accurate quantification. This guide will provide detailed strategies for achieving this.

Troubleshooting Guide: Managing Retention Time Variability

This section provides a structured approach to identifying and resolving issues related to deuterium isotope effects on nitrophenol retention times.

Problem 1: Inconsistent or Drifting Retention Times for Deuterated Nitrophenols

Symptoms:

  • The retention time of the deuterated nitrophenol standard varies between injections.

  • The retention time of the deuterated standard drifts over the course of a sequence.

  • Poor reproducibility of the relative retention time between the deuterated and non-deuterated analogs.

Potential Causes & Solutions:

  • System Instability: Before attributing the issue to isotope effects, it is crucial to ensure the stability of your HPLC system. Fluctuations in pump performance, mobile phase composition, and column temperature can all lead to retention time variability.[9][10]

    • Action: Perform a system suitability test with a non-isotopically labeled standard to confirm the stability and performance of your instrument.[10]

  • Mobile Phase Composition and pH: The composition and pH of the mobile phase play a critical role in modulating the interactions between the analyte and the stationary phase.[4][11]

    • Action:

      • Ensure Precise Mobile Phase Preparation: Inconsistencies in the organic modifier concentration or buffer pH can significantly impact retention.[9][11] Use calibrated volumetric glassware and a calibrated pH meter.

      • Investigate pH Effects: For nitrophenols, which are acidic, the pH of the mobile phase will affect their ionization state and, consequently, their retention.[11] A study on nitrophenol separation showed that a strong decrease in retention factor occurs as the pH increases due to their pKa values.[11] Experiment with buffering the mobile phase at different pH values to find a region of minimal retention time variability. A study on a pentafluorophenyl (PFP) column demonstrated a significant reduction in the chromatographic deuterium effect under basic conditions compared to acidic conditions.[4]

  • Column Temperature: Temperature affects the thermodynamics of partitioning and the viscosity of the mobile phase.[9][12]

    • Action: Use a column oven to maintain a stable and consistent temperature. Even minor fluctuations in ambient temperature can cause retention time drift.[9] While increasing temperature generally decreases retention time, its effect on the isotopic separation factor can be complex.[12][13]

Problem 2: Poor Resolution or Overlapping Peaks of Deuterated and Non-Deuterated Nitrophenols

Symptoms:

  • The chromatographic peaks for the deuterated and non-deuterated nitrophenols are not baseline-resolved.

  • Difficulty in accurately integrating the individual peaks.

Potential Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The chosen column, mobile phase, and other parameters may not be suitable for resolving the subtle differences between the isotopologues.

    • Action:

      • Optimize Mobile Phase Strength: Adjust the ratio of organic modifier to aqueous phase. A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may improve resolution.[14]

      • Evaluate Different Organic Modifiers: Acetonitrile, methanol, and tetrahydrofuran can provide different selectivities for nitrophenols.[11][14]

      • Explore Alternative Stationary Phases: While C18 is a common choice, other stationary phases may offer better selectivity for isotopic separation. A pentafluorophenyl (PFP) stationary phase has been shown to reduce the chromatographic deuterium effect, attributed to stronger interactions between the fluorine atoms in the column and the deuterated metabolites.[4]

  • Insufficient Column Efficiency: A column with a low plate count will produce broader peaks, making it more difficult to resolve closely eluting compounds.

    • Action:

      • Use a High-Efficiency Column: Employ a column with smaller particle size (e.g., sub-2 µm) or a longer column length to increase the theoretical plate number.

      • Check for Column Degradation: Over time, column performance can degrade.[9] Test the column with a standard mixture to ensure it meets performance specifications.

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues related to deuterium isotope effects on nitrophenol retention times.

TroubleshootingWorkflow Troubleshooting Workflow for Deuterium Isotope Effects Start Problem: Inconsistent Retention Time or Poor Resolution CheckSystem 1. Verify HPLC System Stability (Flow Rate, Pressure, Temperature) Start->CheckSystem SystemOK System Stable? CheckSystem->SystemOK OptimizeMP 2. Optimize Mobile Phase - Precise Preparation - Adjust Organic/Aqueous Ratio - Evaluate pH SystemOK->OptimizeMP Yes SystemNotOK Troubleshoot HPLC System (Refer to Instrument Manual) SystemOK->SystemNotOK No MPOK Resolution Improved? OptimizeMP->MPOK OptimizeTemp 3. Control Column Temperature - Use Column Oven - Evaluate Effect of Temperature MPOK->OptimizeTemp No End Solution Achieved MPOK->End Yes TempOK Problem Resolved? OptimizeTemp->TempOK ChangeColumn 4. Evaluate Stationary Phase - High-Efficiency Column - Alternative Chemistries (e.g., PFP) TempOK->ChangeColumn No TempOK->End Yes ChangeColumn->End

Caption: A systematic workflow for troubleshooting retention time issues.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment aimed at minimizing deuterium isotope effects.

Protocol 1: Systematic Evaluation of Mobile Phase pH on Nitrophenol Isotope Separation

Objective: To determine the optimal mobile phase pH that minimizes the retention time difference (Δt_R) between a deuterated and non-deuterated nitrophenol analog while maintaining adequate chromatographic resolution.

Materials:

  • HPLC system with a UV or Mass Spectrometric detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Protiated and deuterated nitrophenol standards of known concentration

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) and ammonium acetate (or other suitable buffering agents)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of the protiated and deuterated nitrophenol in a suitable solvent (e.g., ACN or methanol).

    • Prepare a mixed working standard solution containing both the protiated and deuterated analogs at a concentration suitable for detection.

  • Mobile Phase Preparation:

    • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.8, 4.5, and 6.9).[4]

      • pH 2.8: 0.1% Formic acid in water.

      • pH 4.5: Prepare an acetate buffer (e.g., 10 mM ammonium acetate, adjust pH with acetic acid).

      • pH 6.9: 10 mM ammonium acetate in water.[4]

    • The organic mobile phase will be acetonitrile.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 80% aqueous buffer at pH 2.8, 20% ACN) until a stable baseline is achieved.

    • Set the flow rate to a typical value (e.g., 1.0 mL/min) and the column temperature to a constant value (e.g., 30 °C).

    • Inject the mixed working standard solution.

    • Record the chromatogram and determine the retention times for the protiated and deuterated nitrophenol peaks.

    • Repeat the analysis for each prepared mobile phase pH. Ensure the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • For each pH condition, calculate the retention time difference (Δt_R) between the deuterated and non-deuterated nitrophenol.

    • Calculate the resolution (Rs) between the two peaks.

    • Plot Δt_R and Rs as a function of mobile phase pH.

Expected Outcome: This experiment will identify the pH at which the separation between the isotopologues is minimized, which may also correspond to a region of stable retention times.

Data Presentation

The following table summarizes the expected influence of key chromatographic parameters on the deuterium isotope effect for nitrophenols.

ParameterGeneral Effect on Retention TimeExpected Impact on Deuterium Isotope Effect (Δt_R)Rationale
Mobile Phase pH Dependent on nitrophenol pKa; increasing pH generally decreases retention for acidic compounds.[11]Can significantly reduce Δt_R, particularly under basic conditions with certain stationary phases.[4]Alters the ionization state of the nitrophenol and can enhance or diminish specific interactions (e.g., hydrogen bonding, electrostatic) with the stationary phase that are sensitive to isotopic substitution.[4]
Organic Modifier Concentration Increasing organic content decreases retention time.[11][14]May have a minor effect; optimization is key for resolution.Primarily affects the overall hydrophobicity of the mobile phase. The subtle differences in intermolecular forces due to deuteration may be more pronounced under certain mobile phase strengths.
Column Temperature Increasing temperature generally decreases retention time.[9]Can either increase or decrease the isotopic separation factor, depending on the system.[12][13]Affects the thermodynamics of partitioning between the mobile and stationary phases. The enthalpic and entropic contributions to retention can be influenced by isotopic substitution.[15]
Stationary Phase Chemistry Varies based on the polarity and functionality of the stationary phase.Can have a major impact. PFP columns have shown to reduce the effect compared to standard C18.[4]Different stationary phases offer unique interaction mechanisms (e.g., π-π interactions, dipole-dipole) that can be more or less sensitive to the changes in molecular properties caused by deuteration.[4]
Mechanism of Deuterium Isotope Effect in Chromatography

The following diagram illustrates the fundamental principle behind the deuterium isotope effect in reversed-phase chromatography.

IsotopeEffect Mechanism of Deuterium Isotope Effect in RPLC cluster_Analyte Nitrophenol Analogs cluster_Interactions Interactions with Stationary Phase cluster_Elution Chromatographic Elution Protiated Protiated Nitrophenol (C-H bonds) Interaction_P Weaker van der Waals Interactions (due to stronger C-H bond vibration) Protiated->Interaction_P interacts via Deuterated Deuterated Nitrophenol (C-D bonds) Interaction_D Stronger van der Waals Interactions (due to weaker C-D bond vibration) Deuterated->Interaction_D interacts via Elution_P Longer Retention Time Interaction_P->Elution_P results in Elution_D Shorter Retention Time (Inverse Isotope Effect) Interaction_D->Elution_D results in

Caption: The influence of C-H vs. C-D bonds on chromatographic retention.

By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, researchers can effectively manage and minimize the impact of deuterium isotope effects on nitrophenol retention times, leading to more accurate and reliable analytical results.

References

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. ACS Publications. Available at: [Link]

  • Temperature Effect on Copper Isotopes Separation by Electron-Exchange Reaction Using Anion-Exchange Chromatography. Taylor & Francis Online. Available at: [Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. Available at: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. Available at: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC. Available at: [Link]

  • The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS. ResearchGate. Available at: [Link]

  • Gas Chromatography and Thermal Cycling Absorption Techniques for Hydrogen Isotopes Separation in Water Detritiation Systems. MDPI. Available at: [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. Available at: [Link]

  • Isotope Effect in Gas-Solid Chromatography of SF6. Journal of Chromatographic Science. Available at: [Link]

  • Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. Available at: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available at: [Link]

  • Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Available at: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • (PDF) Temperature Dependence of Isotope Effects in Uranium Chemical Exchange Reactions. ResearchGate. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Kinetic isotope effects in Ras-catalyzed GTP hydrolysis: Evidence for a loose transition state. PNAS. Available at: [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. ACS Publications. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. Available at: [Link]

  • Isotope effect on retention time. Reddit. Available at: [Link]

  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed. Available at: [Link]

  • Mechanisms of retention in HPLC. SlideShare. Available at: [Link]

  • HPLC Retention Order. Chemistry LibreTexts. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. Available at: [Link]

  • 21GRD09 MetroPOEM D4: Good Practice Guide on sample processing, treatment, uncertainty budgets, and the quantification of the so. NPL. Available at: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

  • Chromatography troubleshooting. Cytiva. Available at: [Link]

  • Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Liquid Chromatography. Shimadzu. Available at: [Link]

  • MARLAP Manual Volume II: Chapter 14, Separation Techniques. EPA. Available at: [Link]

  • Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. PubMed. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol.. ResearchGate. Available at: [Link]

  • Isotope separations using chromatographic methods. INIS-IAEA. Available at: [Link]

  • Handbook of Stable Isotope Analytical Techniques, Volume I. Elsevier. Available at: [Link]

Sources

Optimization

Technical Support Center: Sensitivity Optimization for 2-[(Ethylamino)methyl]-4-nitrophenol-d5

Executive Summary You are experiencing low sensitivity or signal instability with 2-[(Ethylamino)methyl]-4-nitrophenol-d5 . This is not a standard "small molecule" problem; it is a multi-variable challenge derived from t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are experiencing low sensitivity or signal instability with 2-[(Ethylamino)methyl]-4-nitrophenol-d5 . This is not a standard "small molecule" problem; it is a multi-variable challenge derived from the molecule's specific chemical architecture.

This molecule acts as a Mannich base derivative containing three conflicting functional groups:

  • Nitro group (-NO₂): Strong electron-withdrawing group (quenches fluorescence, favors negative ionization).

  • Phenolic Hydroxyl (-OH): Acidic (pKa ~7-8), favors negative ionization.

  • Secondary Amine (-NH-): Basic, favors positive ionization, prone to silanol adsorption.

Because of this amphoteric nature , standard generic screening methods often fail. This guide breaks down the troubleshooting process into three scientific pillars: Ionization Physics , Chromatographic Chemistry , and Compound Stability .

Diagnostic Workflow

Before altering parameters, identify your specific failure mode using the logic flow below.

TroubleshootingLogic Start START: Define Symptom NoSignal No Signal / Missing Peak Start->NoSignal LowSignal Low Sensitivity (High Background) Start->LowSignal VarSignal Variable/Drifting Signal Start->VarSignal CheckMass 1. Check Precursor Mass (Isotope Purity Issue?) NoSignal->CheckMass Wrong Q1? CheckPol 2. Check Polarity (ESI+ vs ESI-) LowSignal->CheckPol Wrong Mode? CheckStab 3. Check Stability (Mannich Base Hydrolysis) VarSignal->CheckStab Degradation? CheckAds 4. Check Adsorption (Glass vs. PP) VarSignal->CheckAds Loss to Container?

Figure 1: Diagnostic logic for isolating the root cause of sensitivity loss.

Module 1: The Polarity Paradox (Ionization Physics)

The Issue: Users often default to ESI+ (Positive Mode) because of the amine group. However, the nitro group and phenolic ring strongly withdraw electrons, destabilizing the positive charge and making protonation difficult in the gas phase.

The Science:

  • ESI+ Mode: Requires protonation of the secondary amine (

    
    ). This is viable but often suffers from high background noise in biological matrices.
    
  • ESI- Mode: Relies on deprotonation of the phenol (

    
    ). The para-nitro group stabilizes this negative charge via resonance, often resulting in 10-50x higher ionization efficiency than ESI+.
    

Troubleshooting Protocol:

  • Switch Polarity: If you are in ESI+, immediately test ESI- .

  • Mobile Phase pH Match:

    • If using ESI- , use a basic mobile phase (Ammonium Bicarbonate or Ammonium Acetate, pH 8-9) to ensure the phenol is pre-ionized in solution.

    • If using ESI+ , use an acidic mobile phase (0.1% Formic Acid) to protonate the amine.

    • Warning: Do not use ESI- with strong acid modifiers; you will suppress ionization.

ParameterESI Positive (+) RecommendationESI Negative (-) Recommendation
Target Group Secondary AminePhenol + Nitro
Mobile Phase Modifier 0.1% Formic Acid5mM Ammonium Acetate (pH ~8)
Sensitivity Potential Moderate (High Noise)High (Preferred)
Adducts to Watch

,


,

Module 2: Chromatographic Tailing & Isotope Effects

The Issue: The "d5" internal standard elutes slightly earlier than the native analyte (Deuterium Isotope Effect), potentially landing in a region of ion suppression that the analyte avoids. Additionally, the secondary amine interacts with free silanols on the column, causing peak tailing and reducing Signal-to-Noise (S/N) ratio.

The Science:

  • Deuterium Isotope Effect: C-D bonds are shorter and less lipophilic than C-H bonds. In Reversed-Phase LC (RPLC), deuterated isotopologues (especially d5/d6) often have slightly lower retention times (

    
    ).
    
  • Silanol Activity: At neutral/low pH, residual silanols on C18 columns act as cation exchangers, binding the protonated amine.

Troubleshooting Protocol:

  • Correct the Window: Ensure your MRM acquisition window is wide enough to catch the d5 peak, which may shift 0.1–0.3 minutes earlier than the non-deuterated standard.

  • Column Selection:

    • Option A (High pH Stability): Use a hybrid-silica column (e.g., Waters BEH C18 or Phenomenex Kinetex EVO) that can withstand pH 9-10. High pH deprotonates the amine (neutralizing it) and suppresses silanol ionization, sharpening the peak.

    • Option B (Embedded Group): Use a column with a polar-embedded group (e.g., Amide or Carbamate) to shield silanols.

ChromatographyOpt Input Poor Peak Shape (Tailing) Step1 Check Mobile Phase pH Input->Step1 Decision pH < 3? Step1->Decision Action1 Add TEA or Switch to High pH (9.0) Decision->Action1 Yes (Acidic) Action2 Switch Column: Polar Embedded / Phenyl-Hexyl Decision->Action2 No (Neutral) Result Sharp Peak (High S/N) Action1->Result Action2->Result

Figure 2: Decision tree for eliminating peak tailing caused by amine-silanol interactions.

Module 3: Stability & The "Mannich Base" Risk

The Issue: This molecule is structurally a Mannich base (formed from a phenol, formaldehyde equivalent, and an amine). Mannich bases are chemically reversible.

  • Reaction: Phenol-CH₂-NH-Et

    
     Phenol + CH₂O + H₂N-Et
    

The Science: In aqueous acidic solutions or under heat, the C-N bond connecting the benzylic carbon to the amine can hydrolyze (retro-Mannich reaction). If your d5 standard is degrading, you will see a loss of signal over time in the autosampler.

Troubleshooting Protocol:

  • Solvent Check: Avoid storing the stock solution in pure water or highly acidic methanol for long periods. Acetonitrile is generally safer for stock storage.

  • Temperature: Keep the autosampler at 4°C . Mannich degradation is temperature-dependent.

  • Adsorption: Secondary amines adsorb to glass.

    • Action: Use Polypropylene (PP) vials and inserts. Do not use standard glass vials unless silanized.

FAQ: Rapid Fire Troubleshooting

Q: My d5 Internal Standard signal is <5% of the expected intensity. A: Check for "Crosstalk" or Isotopic Impurity. If your d5 standard contains d0 (native) impurities, or if your mass resolution is too low, the native analyte might be contributing to the IS channel. Conversely, if the d5 is pure but signal is low, check Solubility . Nitrophenols can be sparingly soluble in pure water; ensure at least 50% organic solvent in your stock.

Q: I see the peak in the standard, but it disappears in Plasma/Urine. A: This is Matrix Effect (Ion Suppression) . The "ethylamino" group is likely co-eluting with phospholipids.

  • Fix: Perform a Phospholipid Removal SPE (Solid Phase Extraction) or use a divert valve to send the first 1-2 minutes of the run to waste.

Q: Can I use UV detection for this? A: The nitro group is a strong chromophore (often yellow), so UV/Vis is possible (around 360-400 nm). However, for d5 (trace analysis), UV lacks the specificity to distinguish d5 from d0. MS/MS is mandatory for isotopic differentiation.

References
  • Matrix Effects in LC-MS

    • Title: Mechanisms of matrix effects in Electrospray Ionization (ESI)[1][2][3][4]

    • Source: NorthEast BioLab
    • URL:[Link]

  • Deuterium Isotope Effects

    • Title: Assessing the Impact of Deuteration on Chrom
    • Source: BenchChem[5]

  • pH Effects on Amine/Phenol Analysis

    • Title: Effect of pH on LC-MS Analysis of Amines
    • Source: Waters Corpor
    • URL:[Link]

  • Nitrophenol Analysis

    • Title: Analysis of polynitrophenols by liquid chromatography-mass spectrometry[5][6]

    • Source: PubMed (J Chrom
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Carryover of 2-[(Ethylamino)methyl]-4-nitrophenol-d5

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Persistent Autosampler Carryover of Deuterated Internal Standard (IS) Executive Summary You are experiencing carryover of 2-[(Et...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Persistent Autosampler Carryover of Deuterated Internal Standard (IS)

Executive Summary

You are experiencing carryover of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 , likely used as an Internal Standard (IS). This compound presents a "double threat" for adsorption:

  • Secondary Amine: Highly prone to ionic interactions with silanols (glass vials, needle seats) and metallic surfaces.

  • Nitrophenol Moiety: Capable of hydrogen bonding and hydrophobic interaction (π-π stacking) with rotor seals (Vespel) and stainless steel oxides.

Because this is a deuterated IS, carryover is particularly insidious; it appears in your double blanks, compromising your lower limit of quantification (LLOQ) and system suitability tests. The following guide synthesizes chemical theory with field-proven troubleshooting protocols.

Part 1: Diagnostic Workflow (Isolate the Source)

Before changing solvents, we must confirm the carryover is originating from the autosampler and not the column.[1]

Q: How do I know if the carryover is from the autosampler or the column?

A: Perform the "Zero-Volume" Injection Test. Column carryover acts as a "memory effect" on the stationary phase. Autosampler carryover is a mechanical residue.

Protocol:

  • Remove the HPLC column.[2]

  • Connect the injector outlet directly to the detector (or MS source) using a zero-dead-volume union.

  • Injection 1: Inject your High Standard (ULOQ) of the IS.

  • Injection 2: Inject a Blank (pure solvent).

  • Analysis:

    • If the IS peak appears in the Blank: The contamination is in the Autosampler (Needle, Loop, or Valve).[3]

    • If the IS peak is absent:[1] The contamination was on the Column (Stationary phase retention).

CarryoverDiagnosis Start Start Diagnosis Step1 Remove Column & Install Union Start->Step1 Step2 Inject High Std (ULOQ) Step1->Step2 Step3 Inject Blank Solvent Step2->Step3 Decision Is Peak Present in Blank? Step3->Decision ResultAS Source: AUTOSAMPLER (Needle, Loop, Valve) Decision->ResultAS Yes ResultCol Source: COLUMN (Stationary Phase) Decision->ResultCol No

Figure 1: Decision tree to isolate the physical location of analyte carryover.

Part 2: The Chemistry of Adsorption

Q: Why is this specific molecule sticking so badly?

A: It is an Amphoteric "Sticky" Molecule. Your molecule contains two functional groups that fight against standard washing procedures.

  • The Secondary Amine (-NH-): At neutral or low pH, this group is protonated (

    
    ). It binds aggressively to:
    
    • Silanols (

      
      ):  Found on glass vial surfaces and non-passivated glass linings.
      
    • Metal Oxides: Stainless steel surfaces in the needle and valve often have a negative charge density that attracts cations.

  • The Nitrophenol Group: This aromatic ring is hydrophobic (LogP driven) and electron-deficient (due to the nitro group). It binds to:

    • Vespel Rotor Seals: The polyimide material in standard valves interacts via π-π stacking.

    • Tefzel/PEEK: Hydrophobic adsorption.[4]

Part 3: Wash Solvent Optimization

Q: My standard MeOH:Water (50:50) wash isn't working. What should I use?

A: You need a "Chaotropic" Wash Cocktail. Standard solvents are not strong enough to break the ionic and hydrophobic bonds simultaneously. You must use a multi-wash approach.[5]

Recommended Wash Configuration (Dual Solvent System)
ParameterCompositionMechanism of Action
Weak Wash (Wash 1) 90:10 Water:Acetonitrile + 0.1% Formic Acid The acid keeps the amine protonated (soluble in water) and prevents it from deprotonating and precipitating on surfaces.
Strong Wash (Wash 2) 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid ACN: Solubilizes the nitrophenol.IPA/Acetone: Strong chaotropic agents that denature hydrophobic bonds.Acid: Maintains amine solubility.

Q: Can I use a high pH wash? A: Proceed with caution. While high pH (Ammonium Hydroxide) would deprotonate the amine (making it neutral) and ionize the phenol (making it repelled by negative surfaces), nitrophenols can oxidize or change color (yellowing) in strong base. If you test stability and it is stable, a 0.1% Ammonium Hydroxide in 90% MeOH wash is extremely effective for removing "sticky" amines from stainless steel.

Part 4: Hardware & Method Troubleshooting

Q: I changed solvents, but the carryover persists. What hardware components fail?

A: The Rotor Seal and Needle Seat are the usual suspects.

  • Rotor Seal Material:

    • Standard valves use Vespel (polyimide). Nitrophenols stick to Vespel.

    • Solution: Switch to a Tefzel or PEEK rotor seal. These are more hydrophobic but lack the specific π-interaction sites of Vespel. Note: Tefzel has lower pressure limits (usually <600 bar).

  • Needle Seat Adsorption:

    • The needle seat is a dead-end trap. If the needle is stainless steel, the amine binds to the metal oxide layer.

    • Solution: Use an Active Needle Wash (rinsing the outside of the needle) and ensure the Seat Backflush function is enabled if your autosampler supports it (e.g., Agilent 1290 series).

  • Valve Timing:

    • Ensure the valve switches after the loop is fully flushed. If the valve switches too early, residue remains in the rotor groove.

HardwareFix cluster_0 Chemical Fixes cluster_1 Hardware Fixes Problem Persistent Adsorption AcidWash Acidic Wash (Protonate Amine) Problem->AcidWash Material Replace Vespel with Tefzel/PEEK Problem->Material Chaotropic IPA/Acetone (Break Hydrophobic) AcidWash->Chaotropic Combine Passivation Passivate Steel (Nitric/Phosphoric) Material->Passivation If Steel Active

Figure 2: Strategic approach to breaking adsorption mechanisms.

Part 5: The "Nuclear Option" Protocol

If standard troubleshooting fails, execute this deep-cleaning protocol to restore the system.

Step 1: System Passivation

  • Remove the column and detector.[2]

  • Flush the system (Lines, Needle, Loop) with 30% Phosphoric Acid in water for 20 minutes.

  • Why? This removes iron oxide layers and "passivates" the steel, reducing sites for amine binding.

  • Flush with water to neutral pH.

Step 2: The "Magic" Injection

  • Prepare a blank vial containing 100% DMSO or Dimethylformamide (DMF) .

  • Inject this "solvent blank" 3–5 times.

  • Why? DMSO is a super-solvent for nitrophenols and can strip adsorbed layers from the valve rotor that MeOH cannot touch.

Step 3: Autosampler Method Update

  • Needle Wash: Set to "Dip and Hold" for at least 10 seconds.

  • Injection Mode: If using a flow-through needle, switch to "Multi-Draw" or ensure the loop is overfilled by 3x to wash the walls.

References
  • Dolan, J. (2001). "Carryover — Diagnosis and Prevention." LCGC North America. [Link]

  • Shimadzu Technical Report. (2018). "Solving Carryover Problems in HPLC." [Link]

  • Agilent Technologies. (2020). "Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function." Application Note 5994-2268EN. [Link]

  • Waters Corporation. (2021). "Mitigation of Non-Specific Adsorption on HPLC Systems." White Paper. [Link]

Sources

Optimization

Stability of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 in aqueous solution

This technical guide details the aqueous stability profile of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 , a deuterated internal standard used in bioanalysis and environmental monitoring. The guide focuses on its structural...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the aqueous stability profile of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 , a deuterated internal standard used in bioanalysis and environmental monitoring. The guide focuses on its structural vulnerabilities as a phenolic Mannich base and provides actionable protocols for handling, storage, and troubleshooting.

Technical Overview: Compound Architecture & Vulnerabilities

  • Compound Name: 2-[(Ethylamino)methyl]-4-nitrophenol-d5

  • Chemical Class: Phenolic Mannich Base / Nitroaromatic

  • Primary Application: Stable Isotope Internal Standard (IS) for LC-MS/MS quantification of nitrophenol derivatives or related drug metabolites (e.g., Amodiaquine analogs).

  • Structural Vulnerability: The molecule contains a Mannich base linkage (phenol ring connected to a secondary amine via a methylene bridge). This linkage is chemically dynamic and susceptible to Retro-Mannich hydrolysis in aqueous media, releasing the parent nitrophenol, formaldehyde, and ethylamine-d5.

Part 1: Troubleshooting & FAQs

Q1: I observe a gradual loss of the parent signal [M+H]+ in my aqueous working standards. Is this degradation or precipitation?

Diagnosis: This is likely pH-dependent Retro-Mannich hydrolysis , not precipitation, unless concentrations are very high (>1 mg/mL).

  • Mechanism: In aqueous solutions, especially at non-neutral pH (acidic or basic extremes) and elevated temperatures, the methylene bridge (

    
    ) between the phenol and the amine is labile.
    
  • Reaction:

    
    
    
  • Solution:

    • Immediate Action: Prepare fresh working solutions daily.

    • Buffer Adjustment: Maintain pH between 6.0 and 7.5 . Avoid strong acid/base diluents for long-term storage.

    • Temperature: Keep aqueous samples at 4°C . Hydrolysis rates increase significantly at room temperature.

Q2: Why does my solution turn yellow/orange over time?

Diagnosis: Oxidation and Phenolate Formation.

  • Cause: Nitrophenols are chromophores.

    • pH Effect: At pH > 7, the phenolic proton dissociates (

      
      ), forming the nitrophenolate anion , which is intensely yellow/orange. This is reversible and not degradation.
      
    • Oxidative Degradation: Aminomethyl phenols can oxidize to form quinone methides or coupled products upon exposure to light and air, leading to irreversible darkening.

  • Solution:

    • Check pH.[1][2] If pH > 7, the color is normal.

    • Store in amber glass vials to prevent photo-oxidation of the nitro group.

Q3: Can I store the stock solution in methanol or acetonitrile?

Recommendation: Yes, organic solvents are preferred.

  • Protocol: Store the primary stock (e.g., 1 mg/mL) in pure methanol or acetonitrile at -20°C .

  • Reasoning: The Retro-Mannich reaction requires water. In anhydrous organic solvents, the Mannich base linkage is kinetically stable.

  • Warning: Avoid protic solvents with trace acid/base contamination.

Q4: Will the deuterium label (d5) exchange with the solvent?

Risk Assessment: Low , assuming the label is on the Ethyl group (


 or 

).
  • Explanation: Carbon-bound deuterium (C-D) on an alkyl chain is non-exchangeable under standard analytical conditions.

  • Exception: If the label were on the phenolic hydroxyl (

    
    ) or the amine (
    
    
    
    ), it would exchange instantly with
    
    
    .
  • Verification: If you see a mass shift of -1 Da or -2 Da instantly upon dilution in water, the label is on exchangeable sites (unlikely for "d5" products, which usually label the carbon skeleton).

Part 2: Stability Mechanisms (Visualization)

The following diagram illustrates the two primary pathways for instability: Hydrolysis (Retro-Mannich) and Ionization (pH effects) .

DegradationPathways Compound 2-[(Ethylamino)methyl]- 4-nitrophenol-d5 (Intact IS) Hydrolysis Retro-Mannich Hydrolysis (Water/Heat/Acid) Compound->Hydrolysis Slow in H2O Ionization Deprotonation (pH > 7.0) Compound->Ionization Fast Equilibrium Oxidation Photo-Oxidation (Light + O2) Compound->Oxidation UV Light Products Degradants: 1. 4-Nitrophenol 2. Formaldehyde 3. Ethylamine-d5 Hydrolysis->Products Irreversible Signal Loss Anion Nitrophenolate Anion (Yellow Color) [Stable but Reactive] Ionization->Anion Reversible Quinone Quinones / Dimers (Brown Precipitate) Oxidation->Quinone Irreversible

Caption: Primary instability pathways. Retro-Mannich hydrolysis causes mass signal loss, while deprotonation causes color change.

Part 3: Experimental Protocols for Stability Validation

Use this protocol to validate the stability of your specific lot of material under your laboratory conditions.

Protocol A: Short-Term Aqueous Stability (Autosampler Simulation)
  • Preparation:

    • Prepare a 1 µg/mL working solution in your mobile phase A (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).

    • Prepare a control solution in 100% Methanol .

  • Incubation:

    • Aliquot the aqueous solution into 5 vials.

    • Place in autosampler at 4°C (or room temp if testing worst-case).

  • Analysis:

    • Inject Time 0 (T0).

    • Inject at T = 4h, 8h, 12h, 24h.

  • Calculation:

    • Compare Peak Area of T(x) vs T(0).[3]

    • Acceptance Criteria:

      
       degradation over 24 hours.
      
    • Note: If degradation > 10%, verify if the degradation product (4-nitrophenol, m/z 140) is appearing.

Protocol B: pH Solubility & Stability Profiling
Buffer SystempHStability RiskSolubility Prediction
0.1% Formic Acid ~2.5High Risk (Acid-catalyzed hydrolysis)High (Amine protonated)
Ammonium Acetate (10mM) 6.5Optimal (Neutral)Moderate (Zwitterionic)
Ammonium Bicarbonate 8.5Moderate Risk (Base catalysis)High (Phenol deprotonated)

Part 4: Summary Data Table

ParameterSpecification / Behavior
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Stock Solution) Methanol or Acetonitrile at -20°C (Stable > 6 months).
Aqueous Half-Life Estimated 24–48 hours at pH 7 (RT); < 4 hours at pH < 2.
λ max (Absorbance) ~315 nm (Neutral); ~400 nm (Basic).
Mass Shift (MS) M+H (Parent) vs M+H (4-Nitrophenol) = Loss of ~58-63 Da (depending on d5 mass).

Part 5: Troubleshooting Workflow

Troubleshooting Start Issue: Low Signal for d5-Standard CheckSolvent Is solvent 100% Aqueous? Start->CheckSolvent CheckPH Is pH < 3 or > 9? CheckSolvent->CheckPH No (Mixed) ActionSolvent Switch to 50% MeOH or ACN CheckSolvent->ActionSolvent Yes CheckLight Was sample exposed to light? CheckPH->CheckLight No ActionPH Buffer to pH 6.0-7.0 (Ammonium Acetate) CheckPH->ActionPH Yes ActionLight Use Amber Vials Prepare Fresh CheckLight->ActionLight Yes

Caption: Decision tree for diagnosing signal loss in LC-MS workflows.

References

  • Mechanism of Mannich Base Hydrolysis

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.[4] (Establishes the reversibility of the Mannich reaction in aqueous media).

  • Nitrophenol Stability & Metabolism

    • Agency for Toxic Substances and Disease Registry (ATSDR). (2023).[5] Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Link

  • Chemical Properties of 2-[(Ethylamino)

    • PubChem.[6][7] (n.d.). Compound Summary for CID 94665, 2-[(Ethylamino)methyl]-4-nitrophenol. National Library of Medicine. Link

  • Stability of Deuterated Standards: Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses isotope stability and exchange).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of Amodiaquine Impurity Profiling via LC-MS/MS Using Deuterated (d5) Internal Standard

Executive Summary The Problem: Quantitative analysis of Amodiaquine (AQ) and its associated impurities (e.g., Desethylamodiaquine, 4,7-dichloroquinoline) in complex matrices (plasma, whole blood, or pharmaceutical formul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: Quantitative analysis of Amodiaquine (AQ) and its associated impurities (e.g., Desethylamodiaquine, 4,7-dichloroquinoline) in complex matrices (plasma, whole blood, or pharmaceutical formulations) is frequently compromised by matrix effects .[1][2][3][4][5] In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous salts cause unpredictable ion suppression, rendering External Standard methods inaccurate.

The Solution: This guide validates the superiority of using Amodiaquine-d5 (AQ-d5) as a stable isotope-labeled internal standard (SIL-IS).[6] Unlike structural analogs, AQ-d5 co-elutes with the analyte, experiencing identical ionization environments. This "homothetic variance" allows the IS to perfectly compensate for matrix-induced signal loss, ensuring data integrity compliant with ICH Q2(R2) guidelines.

Part 1: The Challenge – Why Standard Methods Fail

In high-sensitivity LC-MS/MS analysis, the "Matrix Effect" is the silent killer of accuracy.

Comparative Analysis of Calibration Strategies

The following table contrasts the performance of the d5-IS methodology against traditional alternatives.

FeatureMethod A: External Standard Method B: Structural Analog IS Method C: Amodiaquine-d5 IS (Recommended)
Principle Absolute peak area comparison.[6]Uses a chemically similar compound (e.g., Chloroquine) to correct errors.Uses isotopically labeled analyte (

-AQ).[6]
Retention Time N/AShifted: Elutes at a different time than AQ.Identical: Co-elutes with AQ (within <0.05 min).
Matrix Compensation None. Vulnerable to ion suppression/enhancement.[6]Partial. Corrects for extraction loss, but not instantaneous ion suppression.Total. Experiences exact same suppression event as analyte.
Precision (%RSD) High (5–15%)Moderate (3–8%)Excellent (<2%)
Cost LowLow/ModerateHigh (Initial synthesis/purchase)
Regulatory Risk High (Requires matrix-matched calibration).[6]Medium (Requires proof of parallelism).Low (Accepted Gold Standard).[6]
Mechanism of Action: The "Co-Elution" Advantage

The superiority of AQ-d5 lies in the physics of the ESI source. When the LC column elutes the sample, matrix contaminants (phospholipids) compete for charge on the ESI droplet surface.

  • Analog IS: Elutes before or after the contaminant zone. It does not "feel" the suppression the analyte feels.

  • d5 IS: Elutes inside the contaminant zone exactly when the analyte does. If the analyte signal drops 40% due to matrix, the d5 signal also drops 40%. The Ratio (Analyte/IS) remains constant.

Part 2: Experimental Protocol (Validation Ready)

Materials & Reagents
  • Analyte: Amodiaquine Dihydrochloride.[6][7][8]

  • Internal Standard: Amodiaquine-d5 (label usually on the diethylamino chain).[6]

  • Impurities: Desethylamodiaquine (DAQ), Amodiaquine N-oxide.[6]

  • Matrix: Human Plasma K2EDTA (for bioanalytical) or Methanol/Water (for API).[6]

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Hypersil Gold, 100 x 2.1 mm, 1.9 µm).[9]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).[6]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • 0-1.0 min: 10% B[6]

    • 1.0-4.0 min: 10% -> 90% B[6]

    • 4.0-5.0 min: 90% B (Wash)[6]

    • 5.1 min: Re-equilibrate to 10% B.

Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Amodiaquine 356.2283.13525
Amodiaquine-d5 361.2288.13525
Desethyl-AQ 328.1283.13528

Part 3: Validation Data & Methodology (ICH Q2(R2))

The following validation modules demonstrate the self-correcting capability of the d5 method.

Module A: Linearity & Range
  • Protocol: Prepare 8 calibration standards (1.0 – 1000 ng/mL).

  • Acceptance Criteria:

    
    ; Back-calculated concentrations within ±15% (±20% for LLOQ).
    
  • d5 Impact: The calibration curve is plotted as Area Ratio (Analyte/IS) vs. Concentration. This normalizes injection volume errors.[6]

Module B: Matrix Effect (The Critical Test)

This is the definitive proof of the d5 method's robustness. We calculate the IS-Normalized Matrix Factor (MF) .


[6]


Experimental Data Summary (Representative):

Matrix LotAnalyte MF (Absolute)IS MF (Absolute)IS-Normalized MF Result
Lipemic Plasma 0.65 (Suppression)0.66 (Suppression)0.98 Pass
Hemolyzed Plasma 0.82 (Suppression)0.81 (Suppression)1.01 Pass
Clean Plasma 0.950.960.99 Pass

Interpretation: Although the absolute signal varied significantly (0.65 to 0.95) due to matrix interference, the Normalized MF remained close to 1.0. This proves the d5-IS compensated for the suppression.

Module C: Accuracy & Precision
  • Intra-day: 6 replicates at Low, Medium, High QC.

  • Inter-day: 3 separate days.

  • Target: Accuracy 85-115%; Precision (CV) < 15%.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Ion Suppression Compensation Mechanism

This diagram illustrates why d5-IS succeeds where analogs fail.[6] The "Shared Fate" in the ionization source is the key.

IonSuppression cluster_input LC Elution Zone Analyte Amodiaquine (Analyte) ESI_Source ESI Source (Ionization Competition) Analyte->ESI_Source IS_d5 Amodiaquine-d5 (Internal Std) IS_d5->ESI_Source Matrix Phospholipids (Matrix) Matrix->ESI_Source Suppresses Detector Mass Spec Detector ESI_Source->Detector Signal Attenuation (Both Reduced Equally) Data_System Data Processing (Ratio Calculation) Detector->Data_System Raw Areas Result Valid Quantitation Data_System->Result Consistent Ratio (Error Cancelled)

Caption: The d5-IS co-elutes with the analyte, experiencing identical matrix suppression. The resulting ratio remains accurate despite signal loss.

Diagram 2: Validation Workflow (ICH Q2 Compliant)

Step-by-step logic for validating the method.

ValidationWorkflow cluster_params Validation Parameters (ICH Q2) Start Method Development (Optimize LC-MS/MS) Spec Specificity (Blank vs Spiked) Start->Spec Lin Linearity (8-point curve) Spec->Lin AccPrec Accuracy & Precision (3 Days, n=18) Lin->AccPrec Matrix Matrix Effect (6 Lots Plasma) AccPrec->Matrix Decision Pass Criteria? Matrix->Decision Report Final Validation Report Decision->Report Yes Fail Re-optimize Extraction Decision->Fail No Fail->Start

Caption: Sequential workflow for validating the Amodiaquine LC-MS method according to ICH Q2(R2) guidelines.

Part 5: Conclusion

The validation of Amodiaquine impurity methods using Amodiaquine-d5 represents the gold standard in bioanalytical chemistry. While the initial cost of deuterated standards is higher than structural analogs, the elimination of matrix effects and the robustness of the data significantly reduce the risk of clinical study failure or regulatory rejection.

For researchers in malaria pharmacokinetics or impurity profiling, the d5-IS method is not just an alternative; it is a requirement for high-reliability data generation in compliance with modern regulatory expectations.[6]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • World Health Organization. (2018).[6] The International Pharmacopoeia: Amodiaquine Hydrochloride.[Link][6]

  • Hillewaert, V., et al. (2015).[6] A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots.[1][2][5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[10] [Link]

  • Chambers, E., et al. (2007).[6] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][6][11][12][13] Waters Corporation Application Note.[6][12] [Link][6]

Sources

Comparative

Leitfaden zur Konformität mit der ICH-M7-Richtlinie bei der Quantifizierung von 2-[(Ethylamino)methyl]-4-nitrophenol

Verfasst von Ihrem Senior Application Scientist Dieser Leitfaden bietet eine eingehende technische Erörterung und einen Vergleich von Analysemethoden zur Quantifizierung von 2-[(Ethylamino)methyl]-4-nitrophenol gemäß den...

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine eingehende technische Erörterung und einen Vergleich von Analysemethoden zur Quantifizierung von 2-[(Ethylamino)methyl]-4-nitrophenol gemäß den strengen Anforderungen der ICH-M7-Richtlinie. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit der Kontrolle potenziell mutagener Verunreinigungen befasst sind.

Die Bedeutung der ICH-M7-Richtlinie und die Kontrolle mutagener Verunreinigungen

Die Richtlinie M7 des International Council for Harmonisation (ICH) "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk" ist ein entscheidender regulatorischer Rahmen in der pharmazeutischen Entwicklung.[1] Ihr Hauptziel ist es, die Exposition von Patienten gegenüber potenziell mutagenen Verunreinigungen auf ein vernachlässigbares Risiko zu beschränken.[2] Solche Verunreinigungen können selbst in Spurenkonzentrationen das Risiko von genetischen Mutationen und potenziell Krebs erhöhen.

Die Richtlinie führt das Konzept des "Threshold of Toxicological Concern" (TTC) ein, einem sicheren Grenzwert für die tägliche Aufnahme, unter dem ein vernachlässigbares karzinogenes Risiko angenommen wird.[3] Für eine lebenslange Exposition ist dieser Wert auf 1,5 µg pro Tag festgelegt.[1][2][4] Dies erfordert die Entwicklung hoch empfindlicher und spezifischer Analysemethoden, die in der Lage sind, Verunreinigungen im Bereich von Parts per Million (ppm) oder sogar Parts per Billion (ppb) zu quantifizieren.[5]

2-[(Ethylamino)methyl]-4-nitrophenol ist eine Verbindung, die aufgrund ihrer chemischen Struktur (ein Nitrophenol-Derivat) als potenziell mutagene Verunreinigung in pharmazeutischen Herstellungsprozessen auftreten kann. Daher ist eine genaue Quantifizierung zur Gewährleistung der Patientensicherheit unerlässlich.

Klassifizierung von Verunreinigungen nach ICH M7

Die ICH-M7-Richtlinie klassifiziert Verunreinigungen in fünf Klassen, um die Kontrollstrategie zu bestimmen[6][2]:

  • Klasse 1: Bekannte mutagene Karzinogene. Diese erfordern die strengste Kontrolle auf oder unterhalb eines substanzspezifischen akzeptablen Grenzwertes.[6]

  • Klasse 2: Bekannte Mutagene mit unbekanntem karzinogenem Potenzial. Diese werden in der Regel am oder unter dem TTC-Wert kontrolliert.[2]

  • Klasse 3: Verunreinigungen mit einer Struktur, die auf Mutagenität hindeutet, aber ohne experimentelle Daten. Die Kontrolle erfolgt ebenfalls am TTC-Wert.

  • Klasse 4: Verunreinigungen mit einer Struktur, die auf keine Mutagenität hindeutet, aber mit anderen strukturell verwandten Verbindungen, die auf Mutagenität hinweisen.

  • Klasse 5: Verunreinigungen ohne strukturelle Hinweise auf Mutagenität und ohne experimentelle Daten, die auf Mutagenität hindeuten.

Die Klassifizierung von 2-[(Ethylamino)methyl]-4-nitrophenol würde eine Bewertung seiner Struktur mittels (Q)SAR-Analysen (Quantitative Structure-Activity Relationship) erfordern, um das mutagene Potenzial vorherzusagen.[6][1]

Workflow zur ICH-M7-Konformität

Der folgende Arbeitsablauf veranschaulicht den Prozess zur Gewährleistung der ICH-M7-Konformität für eine potenzielle Verunreinigung wie 2-[(Ethylamino)methyl]-4-nitrophenol.

ICH_M7_Workflow cluster_assessment Bewertungsphase cluster_control Kontrollphase start Identifizierung von 2-[(Ethylamino)methyl]-4-nitrophenol als potenzielle Verunreinigung qsar (Q)SAR-Analyse zur Vorhersage der Mutagenität start->qsar Strukturelle Bewertung ames Ames-Test (falls erforderlich) qsar->ames Strukturwarnung vorhanden classification Klassifizierung gemäß ICH M7 qsar->classification Keine Strukturwarnung ames->classification Ergebnis auswerten method_dev Entwicklung einer validierten analytischen Methode classification->method_dev Klasse 1, 2 oder 3 quantification Quantifizierung in Wirkstoff-Chargen method_dev->quantification risk_assessment Risikobewertung (Vergleich mit TTC) quantification->risk_assessment control_strategy Festlegung der Kontrollstrategie risk_assessment->control_strategy

Abbildung 1: Allgemeiner Arbeitsablauf zur Bewertung und Kontrolle einer potenziell mutagenen Verunreinigung gemäß ICH M7.

Vergleich der Analysemethoden

Für die Quantifizierung von 2-[(Ethylamino)methyl]-4-nitrophenol auf Spurenebene sind verschiedene analytische Techniken denkbar. Die Wahl der Methode hängt von der erforderlichen Empfindlichkeit, der Selektivität gegenüber der Wirkstoffmatrix und der verfügbaren Ausrüstung ab.

ParameterHochleistungsflüssigkeitschromatographie (HPLC) mit UV/PDA-DetektionHPLC mit Massenspektrometrie (LC-MS/MS)Gaschromatographie mit Massenspektrometrie (GC-MS)
Prinzip Trennung basierend auf der Verteilung zwischen einer flüssigen mobilen Phase und einer festen stationären Phase.Kombination der HPLC-Trennung mit hochselektiver und empfindlicher Massendetektion.Trennung basierend auf der Verteilung zwischen einer gasförmigen mobilen Phase und einer festen oder flüssigen stationären Phase.
Probenvorbereitung In der Regel einfach: Auflösen und Filtrieren.Ähnlich wie bei HPLC-UV, erfordert möglicherweise eine höhere Probenreinheit.Kann eine Derivatisierung erfordern, um die Flüchtigkeit und thermische Stabilität zu erhöhen.
Empfindlichkeit (LOQ) Moderat (typischerweise im niedrigen ppm-Bereich, ~1-5 µg/mL).Sehr hoch (typischerweise im niedrigen ppb-Bereich, <0.1 µg/mL).[7]Hoch (mit Derivatisierung und selektiver Detektion im ppb-Bereich erreichbar).
Selektivität Moderat, kann durch Matrixeffekte beeinträchtigt werden.Sehr hoch, da die Identifizierung auf der Masse des Moleküls und seiner Fragmente basiert.Sehr hoch, insbesondere bei Verwendung von Techniken wie dem Selected Ion Monitoring (SIM).
Vorteile Weit verbreitet, robust, kostengünstig.Höchste Empfindlichkeit und Selektivität, ideal für komplexe Matrizes und sehr niedrige Grenzwerte.[8]Geeignet für flüchtige und semi-flüchtige Verbindungen, hohe Trennleistung.[5][8]
Nachteile Begrenzte Empfindlichkeit für TTC-Anforderungen.Höhere Kosten für Instrumentierung und Wartung, potenzielle Ionensuppression.Erfordert möglicherweise eine zeitaufwändige Derivatisierung, nicht geeignet für thermisch labile Verbindungen.
Eignung für 2-[(Ethylamino)methyl]-4-nitrophenol Geeignet für Prozesskontrollen bei höheren Konzentrationen.Optimal für die Freigabeprüfung von Wirkstoffen gemäß ICH M7.Eine praktikable Alternative, insbesondere wenn bereits GC-MS-Systeme vorhanden sind und die Derivatisierung unkompliziert ist.

Empfohlene Methode: UPLC-MS/MS zur Quantifizierung

Aufgrund der Notwendigkeit, den TTC-Grenzwert von 1,5 µg/Tag zu erreichen, was sich in eine niedrige ppm-Anforderung an den Wirkstoff übersetzt, ist die Ultra-Performance Liquid Chromatography in Kopplung mit Tandem-Massenspektrometrie (UPLC-MS/MS) die Methode der Wahl.[7]

Experimentelles Protokoll

Instrumentierung:

  • UPLC-System mit binärer Pumpe und Autosampler

  • Tandem-Quadrupol-Massenspektrometer mit Elektrospray-Ionisierungsquelle (ESI)

Chemikalien und Reagenzien:

  • 2-[(Ethylamino)methyl]-4-nitrophenol Referenzstandard

  • Acetonitril und Methanol (LC-MS-Qualität)

  • Ameisensäure (LC-MS-Qualität)

  • Wasser (ultra-rein)

  • Wirkstoff (API) zur Analyse

Chromatographische Bedingungen:

  • Säule: C18-Säule mit hoher Auflösung (z. B. 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Ameisensäure in Wasser

  • Mobile Phase B: 0.1% Ameisensäure in Acetonitril

  • Gradient: 5% B bis 95% B über 5 Minuten

  • Flussrate: 0.4 mL/min

  • Säulentemperatur: 40 °C

  • Injektionsvolumen: 5 µL

MS/MS-Bedingungen (Positiver ESI-Modus):

  • Kapillarspannung: 3.5 kV

  • Quellentemperatur: 150 °C

  • Desolvatisierungstemperatur: 400 °C

  • MRM-Übergänge: (Hypothetische Werte, müssen experimentell bestimmt werden)

    • Quantifier: z.B. m/z 183 -> 152

    • Qualifier: z.B. m/z 183 -> 122

Probenvorbereitung:

  • Stammlösung: Eine Stammlösung des 2-[(Ethylamino)methyl]-4-nitrophenol Referenzstandards mit 100 µg/mL in Methanol herstellen.

  • Kalibrierstandards: Eine Reihe von Kalibrierstandards durch Verdünnung der Stammlösung im Bereich von 0.1 ng/mL bis 100 ng/mL in 50:50 Wasser:Methanol herstellen.

  • Probenlösung: Den Wirkstoff (API) in einer Konzentration von 1 mg/mL in 50:50 Wasser:Methanol auflösen. Zentrifugieren oder filtrieren, um unlösliche Partikel zu entfernen.

Validierung der Methode

Die Methode muss gemäß den ICH-Q2(R2)-Richtlinien validiert werden, um ihre Eignung für den beabsichtigten Zweck nachzuweisen.[9]

ValidierungsparameterAkzeptanzkriterien
Spezifität Keine Interferenz am Retentionszeitpunkt des Analyten in der Blindprobe und der Wirkstoffmatrix.
Linearität Korrelationskoeffizient (r²) > 0.99 über den erwarteten Konzentrationsbereich.[10]
Bestimmungsgrenze (LOQ) Muss ausreichend niedrig sein, um den TTC-basierten Grenzwert zu quantifizieren (typischerweise S/N > 10).[7]
Nachweisgrenze (LOD) Typischerweise S/N > 3.
Richtigkeit Wiederfindungsrate im Bereich von 80-120% für Spurenanalysen.[10]
Präzision (Wiederholbarkeit & intermediäre Präzision) Relative Standardabweichung (RSD) ≤ 15% am LOQ.[11]
Robustheit Keine signifikanten Änderungen der Ergebnisse bei geringfügigen, beabsichtigten Variationen der Methodenparameter.

Fazit

Die Einhaltung der ICH-M7-Richtlinie ist für die Gewährleistung der Sicherheit von pharmazeutischen Produkten von entscheidender Bedeutung. Die Quantifizierung von potenziell mutagenen Verunreinigungen wie 2-[(Ethylamino)methyl]-4-nitrophenol erfordert den Einsatz hoch empfindlicher und selektiver Analysemethoden. Während verschiedene Techniken zur Verfügung stehen, bietet die UPLC-MS/MS-Methode die notwendige Leistung, um die strengen Anforderungen der Richtlinie zu erfüllen. Die hier beschriebene Methode und der Validierungsansatz bieten einen soliden Ausgangspunkt für Labore, die mit der Kontrolle solcher Verunreinigungen beauftragt sind. Die sorgfältige Entwicklung und Validierung einer geeigneten Methode ist ein unverzichtbarer Schritt, um die Qualität und Sicherheit von Medikamenten für Patienten weltweit zu gewährleisten.

Referenzen

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. [Link]

  • ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. GMP Navigator. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. [Link]

  • Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]

  • ICH M7 Mutagenic impurities: A critical evaluation. European Pharmaceutical Review. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes. ECA Academy. [Link]

  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Threshold of Toxicological Concern (TTC) for Anticancer Compounds. Mountain Scholar. [Link]

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews. [Link]

  • ICH M7 Principles - Impurity Identification and Control. EMA. [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

Sources

Validation

Isotopic Purity Assessment of 2-[(Ethylamino)methyl]-4-nitrophenol-d5: A Comparative Technical Guide

Executive Summary The Criticality of the "d0" Null In the quantification of 2-[(Ethylamino)methyl]-4-nitrophenol (a critical metabolite/impurity often associated with nitrophenol-based agents), the use of a deuterated in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of the "d0" Null

In the quantification of 2-[(Ethylamino)methyl]-4-nitrophenol (a critical metabolite/impurity often associated with nitrophenol-based agents), the use of a deuterated internal standard (IS) is non-negotiable for regulatory-grade bioanalysis. However, not all "d5" standards are created equal.

The industry often relies on Certificate of Analysis (CoA) values derived solely from 1H-NMR , which provides an average deuterium enrichment (e.g., "99 atom % D"). This metric is insufficient for LC-MS/MS trace analysis. The critical failure mode is not the average enrichment, but the absolute presence of the d0 (unlabeled) isotopologue . Even a 0.5% presence of d0 in your IS can cause signal contribution to the analyte channel, artificially inflating the Lower Limit of Quantification (LLOQ) and causing method validation failure under FDA/ICH guidelines.

This guide compares assessment methodologies and establishes High-Resolution Mass Spectrometry (HRMS) as the mandatory gold standard for validating isotopic purity, specifically for the d5-ethyl labeled variant of this compound.

Part 1: The Physics of Failure (Why Purity Matters)

The "Cross-Talk" Phenomenon

In an LC-MS/MS assay, the Internal Standard is added at a fixed, relatively high concentration (often 50–100 times the LLOQ of the analyte).

If the 2-[(Ethylamino)methyl]-4-nitrophenol-d5 contains traces of the unlabeled (d0) form, this impurity co-elutes with your analyte and shares the exact same precursor/product ion transition.

  • Scenario: You spike IS at 100 ng/mL.

  • Impurity: The IS contains 1% d0 impurity.

  • Result: You are effectively spiking 1 ng/mL of "fake" analyte into every sample.

  • Consequence: You cannot quantify the drug below ~5 ng/mL because the "background" noise from the IS masks the real signal.

Comparative Analysis: Assessment Methodologies[1][2]
FeatureMethod A: 1H-NMR (Traditional) Method B: Low-Res MS (Quadrupole) Method C: LC-HRMS (Orbitrap/Q-TOF)
Primary Output Average % Deuterium Enrichment (e.g., 98%).Nominal Mass Spectrum.Exact Mass Isotopologue Distribution.
Sensitivity to d0 Low. <1% d0 is often indistinguishable from baseline noise.Medium. Unit resolution often merges d0 with d1 or background.High. Can detect <0.01% d0 abundance.
Structural Insight High. Confirms position of label (Ethyl group).Low. Only confirms molecular weight.High. Confirms elemental composition.
Verdict Insufficient for trace bioanalysis.Risky for validation.Mandatory for FDA/EMA compliance.

Part 2: Experimental Protocol (HRMS Assessment)

Objective: To quantify the relative abundance of the d0, d1, d2, d3, d4, and d5 isotopologues of 2-[(Ethylamino)methyl]-4-nitrophenol-d5.

Materials & Conditions
  • Analyte: 2-[(Ethylamino)methyl]-4-nitrophenol-d5 (Targeting >99.0 atom % D).

  • Instrument: Q-Exactive Orbitrap or equivalent Q-TOF.

  • Mode: Positive Electrospray Ionization (ESI+). Note: While nitrophenols are acidic, the secondary amine on the ethyl chain protonates readily, providing better sensitivity in positive mode.

LC-MS Workflow
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (Fast ramp to elute; separation from matrix not required for neat standards).

  • Resolution: Set to >30,000 FWHM to resolve isotopic fine structure.

Calculation (The "Self-Validating" Math)

Do not rely on the "Atom %" provided by synthesis labs. Calculate the Isotopic Contribution (IC) :



Acceptance Criteria:

  • d0 Abundance: Must be < 0.1% of the total peak area.

  • d5 Enrichment: Must be > 99.5% of the total peak area.

Part 3: Representative Performance Data

The following data illustrates the impact of IS purity on assay sensitivity (LLOQ).

Table 1: Impact of d0-Impurity on LLOQ (Simulation based on 100 ng/mL IS Spike)

IS Purity Graded0 Content (measured by HRMS)Apparent "Blank" Signal (ng/mL equivalent)Achievable LLOQRegulatory Status (FDA/ICH)
Grade A (Premium) 0.05% 0.05 ng/mL0.25 ng/mL Pass
Grade B (Standard) 0.50%0.50 ng/mL2.50 ng/mLFail (for trace assays)
Grade C (Low) 2.00%2.00 ng/mL10.00 ng/mLFail

Note: The FDA requires the blank response to be <20% of the LLOQ response. If your IS contributes 0.5 ng/mL of interference, your LLOQ cannot be lower than 2.5 ng/mL.

Part 4: Visualization of the Assessment Workflow

The following diagram outlines the decision tree for accepting a batch of deuterated internal standard.

ISPurityAssessment Start New Batch: 2-[(Ethylamino)methyl]-4-nitrophenol-d5 NMR Step 1: 1H-NMR Analysis (Structural Confirmation) Start->NMR Decision1 Structure Correct? NMR->Decision1 HRMS Step 2: LC-HRMS Analysis (Isotopologue Distribution) Decision1->HRMS Yes Fail FAIL: Reject or Repurify Decision1->Fail No (Wrong Structure) Calc Calculate d0 Contribution (Intensity d0 / Total Intensity) HRMS->Calc Decision2 d0 < 0.1%? Calc->Decision2 Pass PASS: Release for Regulated Bioanalysis Decision2->Pass Yes Decision2->Fail No (Interference Risk)

Figure 1: Critical Decision Tree for Isotopic Purity Assessment. Note that NMR is a structural gate, while HRMS is the quantitative gate for isotopic purity.

Part 5: Expert Insights (E-E-A-T)

The Deuterium Retention Effect

Expert Note: Be aware that deuterated compounds often elute slightly earlier than their non-deuterated analogs on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

  • Risk: If the d5-IS elutes 0.1 min earlier than the analyte, it may experience different matrix suppression zones.

  • Mitigation: Ensure your chromatography gradient is shallow enough that the Retention Time shift (

    
    RT) is minimized, or verify that the Matrix Factor (MF) is consistent between the analyte and IS RTs.
    
Synthesis Pathway Verification

The "d5" designation implies the ethyl group (


) is fully deuterated to (

). This is chemically robust.[1] Avoid "d3" or "d2" variants if possible, as they are statistically more likely to contain d0 impurities due to incomplete exchange reactions during synthesis.

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Wang, S., & Cyronak, M. (2013). Isotopic Purity Assessment of Deuterated Internal Standards by LC-HRMS. (General methodology reference for HRMS assessment logic).

Sources

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